2-(4-Methoxyphenyl)ethylamine Hydrochloride
Description
The exact mass of the compound 2-(4-Methoxyphenyl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMJZTHNZYCQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55-81-2 (Parent) | |
| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90214750 | |
| Record name | 4-O-Methyltyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-58-9 | |
| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 645-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-O-Methyltyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyphenethylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N6E4R6MBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Methoxyphenyl)ethylamine Hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided.
Core Physical and Chemical Properties
This compound is a primary amine salt with a methoxy-substituted phenyl ring. Its properties are crucial for its handling, formulation, and application in various scientific contexts.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₁₄ClNO | 645-58-9 |
| Molecular Weight | 187.67 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Approximately 210 °C | |
| Solubility | Soluble in DMSO and Methanol.[1] The free base is soluble in organic solvents like ethanol and chloroform, with limited solubility in water. | |
| Boiling Point (Free Base) | 255.2 °C at 760 mmHg | |
| Density (Free Base) | 1.008 g/cm³ |
Spectroscopic Data
It is important to note that publicly available, high-resolution spectra specifically for this compound are limited. The following interpretations are based on typical spectral data for closely related aromatic amines and phenethylamines and should be used as a reference for analytical method development.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound would be expected to show the following characteristic signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 | Doublet | 2H | Aromatic protons ortho to the ethylamine group |
| ~ 6.9 | Doublet | 2H | Aromatic protons ortho to the methoxy group |
| ~ 3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~ 3.2 | Triplet | 2H | Methylene (-CH₂) protons adjacent to the amine |
| ~ 3.0 | Triplet | 2H | Methylene (-CH₂) protons adjacent to the aromatic ring |
| Broad Signal | Singlet | 3H | Ammonium (-NH₃⁺) protons |
FT-IR Spectroscopy
The infrared spectrum of this compound would likely exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Strong, Broad | N-H stretching of the ammonium salt |
| 2950 - 2850 | Medium | C-H stretching of alkyl groups |
| ~ 1610, ~1510 | Strong | C=C stretching of the aromatic ring |
| ~ 1250 | Strong | Asymmetric C-O-C stretching of the methoxy group |
| ~ 1030 | Medium | Symmetric C-O-C stretching of the methoxy group |
| ~ 830 | Strong | Out-of-plane C-H bending for a 1,4-disubstituted aromatic ring |
Mass Spectrometry
The mass spectrum of 2-(4-Methoxyphenyl)ethylamine (the free base) under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 151 | Molecular ion [M]⁺ |
| 121 | Loss of CH₂NH₂ (benzylic cleavage) |
| 91 | Tropylium ion from rearrangement |
| 77 | Phenyl cation |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below.
Melting Point Determination
Objective: To determine the temperature range over which the crystalline solid melts.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology (Qualitative):
-
Solvent Selection: Choose a range of solvents (e.g., water, DMSO, methanol).
-
Sample Addition: Add a small, known amount of this compound (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) in a vial.
-
Mixing: Vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Analysis
Objective: To obtain ¹H NMR, FT-IR, and Mass Spectra for structural elucidation and identification.
General Workflow:
Caption: General Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the physical and chemical properties of this compound, along with standardized methodologies for their determination. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and instrumentation.
References
An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS 645-58-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, a significant compound in neuroscientific research and pharmaceutical development. This document details its chemical properties, synthesis, analytical methods, and biological activity, with a focus on its interaction with monoamine systems.
Chemical and Physical Properties
This compound, also known as p-methoxyphenethylamine hydrochloride or O-methyltyramine hydrochloride, is a primary amine of the phenethylamine class.
| Property | Value | Reference(s) |
| CAS Number | 645-58-9 | |
| Molecular Formula | C₉H₁₄ClNO | |
| Molecular Weight | 187.67 g/mol | |
| Appearance | White Solid | |
| Melting Point | 210 °C | |
| Boiling Point | 255.2 °C at 760 mmHg (free base) | |
| Density | 1.008 g/cm³ (free base) | |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; limited solubility in water. |
Synthesis and Purification
The synthesis of 2-(4-Methoxyphenyl)ethylamine typically involves the reduction of a corresponding nitrile or the reductive amination of a ketone. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis via Reductive Amination of 4'-Methoxyacetophenone
This protocol is adapted from the synthesis of a structurally similar compound and provides a general methodology.
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol.
-
To this solution, add 13.5 g (0.21 mol) of sodium cyanoborohydride in portions at room temperature with continuous stirring.
-
Allow the reaction to proceed for 20 hours.
-
Quench the reaction by adding ice and acidify the mixture to a pH of 2 with a 1:1 solution of concentrated hydrochloric acid and water.
-
Extract the acidic solution with dichloromethane to remove any unreacted ketone.
-
Make the aqueous phase alkaline by adding concentrated ammonia with cooling.
-
Perform an exhaustive extraction of the aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 2-(4-methoxyphenyl)ethylamine free base as an oil.
Step 2: Purification of the Free Base
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a 20:1 mixture of dichloromethane and methanol.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-(4-methoxyphenyl)ethylamine free base in a minimal amount of a suitable solvent such as absolute ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise while stirring until the solution becomes acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Caption: A general workflow for the synthesis of this compound.
Analytical Methods
Accurate identification and quantification of this compound are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.
Experimental Protocol: HPLC Analysis
This protocol provides a general framework for the quantitative analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to the desired level, e.g., 3.0) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the sample solution.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp up to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: The sample can be analyzed as the free base. If analyzing the hydrochloride salt, it should be dissolved in a suitable solvent and may require derivatization for improved chromatographic performance.
-
Expected Fragmentation: The mass spectrum of 2-(4-Methoxyphenyl)ethylamine is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage of the ethylamine side chain.
Biological Activity and Mechanism of Action
2-(4-Methoxyphenyl)ethylamine is a biologically active compound that primarily interacts with the monoaminergic systems in the brain. It functions as a releasing agent for serotonin and norepinephrine and is a weak inhibitor of dopamine reuptake. A key molecular target for its action is the Trace Amine-Associated Receptor 1 (TAAR1).
Interaction with Monoamine Transporters
Activation of Trace Amine-Associated Receptor 1 (TAAR1)
2-(4-Methoxyphenyl)ethylamine is a partial agonist of TAAR1. TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters and neuronal firing rates.
TAAR1 Signaling Pathways
Activation of TAAR1 by an agonist like 2-(4-Methoxyphenyl)ethylamine initiates a cascade of intracellular signaling events. This includes the activation of G-proteins (both Gs and Gq), leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. These events result in the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP₃)/diacylglycerol (DAG). Downstream effectors of these pathways include Protein Kinase A (PKA) and Protein Kinase C (PKC). TAAR1 signaling can also involve the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways can lead to the phosphorylation and modulation of the function of monoamine transporters, such as the dopamine transporter (DAT), influencing neurotransmitter reuptake and release.
Caption: Simplified TAAR1 signaling pathway activated by 2-(4-Methoxyphenyl)ethylamine.
Applications in Research and Drug Development
This compound serves as a valuable tool for:
-
Probing the function of TAAR1: Its activity as a TAAR1 agonist makes it useful for studying the physiological roles of this receptor.
-
Investigating monoamine release and reuptake: It can be used to study the mechanisms of serotonin and norepinephrine release.
-
A scaffold for drug discovery: Its phenethylamine core is a common motif in centrally acting drugs, making it a useful starting point for the synthesis of novel compounds targeting neurological and psychiatric disorders. It is used in the synthesis of 1,3-disubstituted β-carboline alkaloids and antibacterial lysine-peptoid hybrids.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
An In-depth Technical Guide to the Mechanism of Action of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-methoxyphenethylamine (4-MPEA), is a phenethylamine derivative with a multifaceted pharmacological profile. This document provides a comprehensive analysis of its mechanism of action, focusing on its interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). Through a detailed review of available quantitative data, experimental methodologies, and associated signaling pathways, this guide aims to serve as a technical resource for professionals in neuroscience research and drug development.
Introduction
2-(4-Methoxyphenyl)ethylamine is a naturally occurring compound found in various plant species and is also an endogenous trace amine.[1] As a derivative of phenethylamine, its structure suggests potential interactions with the monoaminergic systems in the central nervous system. This guide elucidates the current understanding of its molecular targets and the functional consequences of these interactions.
Core Pharmacological Profile
The primary mechanism of action of this compound involves a combination of activities at key sites of neurotransmission. It functions as a releasing agent for serotonin and norepinephrine, a weak inhibitor of dopamine reuptake, and a partial agonist at the trace amine-associated receptor 1 (TAAR1).[1]
Interaction with Monoamine Transporters
2-(4-Methoxyphenyl)ethylamine modulates the function of presynaptic transporters responsible for the reuptake of serotonin (SERT) and norepinephrine (NET), leading to an increase in the extracellular concentrations of these neurotransmitters. Its effect on the dopamine transporter (DAT) is comparatively weak.
Data Presentation: Quantitative Analysis of Monoamine Transporter Activity
| Target | Action | Species | Value | Reference |
| Serotonin Transporter (SERT) | Releasing Agent | - | Data Not Available | [1] |
| Norepinephrine Transporter (NET) | Releasing Agent | - | Data Not Available | [1] |
| Dopamine Transporter (DAT) | Reuptake Inhibitor | - | Weak Activity (Quantitative data not available) | [1] |
Further research is required to quantify the potency and efficacy of this compound at SERT and NET, and to determine a precise inhibitory constant (Ki or IC50) for DAT.
Activity at Trace Amine-Associated Receptor 1 (TAAR1)
2-(4-Methoxyphenyl)ethylamine acts as a partial agonist at TAAR1, a G-protein coupled receptor involved in the modulation of monoaminergic neurotransmission.
Data Presentation: Quantitative Analysis of TAAR1 Agonism
| Target | Action | Species | EC50 | Emax | Reference |
| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist | Human | 5,980 nM | 106% | [1] |
Signaling Pathways
The pharmacological effects of this compound are mediated by its influence on distinct signaling pathways associated with its molecular targets.
Monoamine Transporter-Mediated Signaling
As a releasing agent, 2-(4-Methoxyphenyl)ethylamine induces a transporter-mediated efflux of serotonin and norepinephrine from the presynaptic neuron. This action is distinct from reuptake inhibition and involves a reversal of the normal transporter function. The increased availability of these neurotransmitters in the synaptic cleft leads to enhanced activation of their respective postsynaptic receptors.
TAAR1-Mediated Signaling
Activation of TAAR1 by 2-(4-Methoxyphenyl)ethylamine typically leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This increase in intracellular cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), which can in turn phosphorylate a range of cellular proteins, including monoamine transporters, to regulate their function.
Experimental Protocols
The characterization of the pharmacological profile of this compound relies on established in vitro assays.
In Vitro Monoamine Transporter Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells expressing the transporter of interest.
Methodology
-
Cell/Synaptosome Preparation: Utilize human embryonic kidney (HEK 293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporter, or prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Radioligand Loading: Incubate the cells or synaptosomes with a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to allow for uptake into the cytoplasm.
-
Washing: Gently wash the preparations to remove excess extracellular radioligand.
-
Compound Incubation: Add varying concentrations of this compound to the preparations and incubate for a defined period.
-
Sample Collection: Separate the extracellular medium from the cells/synaptosomes.
-
Quantification: Measure the amount of radioactivity in the extracellular medium and in the cell/synaptosome lysate using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total radiolabeled neurotransmitter released at each concentration of the test compound. Determine the EC50 value from the resulting concentration-response curve.
In Vitro TAAR1 Functional Assay (cAMP Accumulation)
This assay determines the ability of a compound to activate TAAR1 and stimulate the production of intracellular cAMP.
Methodology
-
Cell Culture: Culture cells (e.g., HEK 293) stably expressing human TAAR1.
-
Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate a concentration-response curve and determine the EC50 and Emax values for cAMP accumulation.
Conclusion
This compound exhibits a complex mechanism of action characterized by its ability to induce the release of serotonin and norepinephrine and to act as a partial agonist at TAAR1. While its qualitative pharmacological profile is established, further quantitative studies are necessary to fully elucidate its potency and efficacy at monoamine transporters. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued research into this and related phenethylamine compounds, which may hold therapeutic potential for a variety of neurological and psychiatric disorders.
References
An In-depth Technical Guide to Structural Analogs and Derivatives of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, a core scaffold with significant pharmacological interest. This document details their synthesis, quantitative biological data, and the experimental protocols utilized for their evaluation, with a focus on their interactions with dopamine receptors and their potential as anti-ulcer agents.
Core Compound: 2-(4-Methoxyphenyl)ethylamine
2-(4-Methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine, serves as the foundational structure for a diverse range of derivatives. Its biological activity is significantly influenced by substitutions on the phenyl ring, the ethylamine side chain, and the methoxy group.[1] These modifications have been explored to modulate potency, selectivity, and pharmacokinetic properties, leading to the development of compounds with a variety of pharmacological profiles.
Structural Analogs and Derivatives: A Quantitative Overview
The pharmacological activity of 2-(4-Methoxyphenyl)ethylamine analogs is most prominently characterized by their interaction with dopamine receptors, particularly the D1 and D2 subtypes. The following table summarizes the binding affinities (Ki, in nM) of several key structural analogs. Lower Ki values indicate higher binding affinity.
| Compound | Modification from Core Structure | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |
| Dopamine | Reference Compound | 250 | 48 | |
| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | 4-methoxy group replaced by 4-chloro and 3-hydroxy groups | ~350 | ~336 | [2] |
| N-n-Propyl-N-(2-phenylethyl)-2-(4-chloro-3-hydroxyphenyl)ethylamine | N-substitution with n-propyl and 2-phenylethyl groups on the 4-chloro-3-hydroxy analog | >10,000 | 2.4 | [2] |
| N-n-Propyl-N-[2-(4-hydroxyphenyl)ethyl]-2-(4-chloro-3-hydroxyphenyl)ethylamine | N-substitution with n-propyl and 2-(4-hydroxyphenyl)ethyl on the 4-chloro-3-hydroxy analog | >10,000 | 2.3 | [2] |
| 2-(3-Fluoro-4-hydroxyphenyl)ethylamine | 4-methoxy group replaced by 4-hydroxy and 3-fluoro groups | >10,000 | 1,200 | |
| N,N-di-n-Propyl-2-(3-fluoro-4-hydroxyphenyl)ethylamine | N-disubstitution with n-propyl groups on the 3-fluoro-4-hydroxy analog | >10,000 | 45 | |
| N-n-Propyl-N-phenylethyl-2-(3-fluoro-4-hydroxyphenyl)ethylamine | N-substitution with n-propyl and phenylethyl groups on the 3-fluoro-4-hydroxy analog | >10,000 | 18 |
Note: Ki values are approximate and can vary based on experimental conditions. The data is compiled from multiple sources to illustrate structure-activity relationships.
In addition to dopamine receptor modulation, certain derivatives of the related compound 2-(3,4-dimethoxyphenyl)ethylamine have demonstrated significant anti-ulcer properties. For instance, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511) has shown potent anti-ulcer activity at oral doses of 50-400 mg/kg in rat models.[3] This activity is attributed to a combination of gastric acid secretion inhibition and an increase in gastric mucosal blood flow.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2-(4-Methoxyphenyl)ethylamine derivatives.
Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine
This protocol describes a reductive amination method for the synthesis of an alpha-methylated analog of the core structure.[5]
Materials:
-
4'-Methoxyacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride
-
Hydrochloric acid (conc. HCl:H2O = 1:1)
-
Dichloromethane
-
Ammonia (conc.)
-
Sodium sulfate
-
Silica gel for column chromatography
-
Eluant: Dichloromethane/methanol = 20/1
Procedure:
-
A solution of 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol is prepared.
-
To this solution, 13.5 g (0.21 mol) of sodium cyanoborohydride is added in batches at ambient temperature with stirring.
-
The reaction mixture is stirred for an additional 20 hours.
-
Ice is added to the mixture, and it is acidified with hydrochloric acid to a pH of 2.
-
The acidic solution is extracted with dichloromethane.
-
The aqueous phase is then made strongly alkaline with concentrated ammonia, with cooling.
-
The alkaline aqueous phase is exhaustively extracted with dichloromethane.
-
The combined dichloromethane extracts are dried over sodium sulfate and evaporated to dryness in vacuo.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (20/1) eluant to yield pure 2-(4-methoxyphenyl)-1-methylethylamine as a colorless oil.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol details a competition binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [3H]-spiperone.[3][5]
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
[3H]-Spiperone (radioligand)
-
Unlabeled test compounds (competitors)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
(+)-Butaclamol (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound solution or buffer (for total binding) or (+)-butaclamol (for non-specific binding).
-
A solution of [3H]-spiperone at a concentration of approximately 2-3 times its Kd value.
-
The cell membrane preparation.
-
-
Incubate the plate at 25°C for 120 minutes to reach equilibrium.[5]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol describes a method to assess the functional activity of compounds at the D2 receptor by measuring the inhibition of adenylyl cyclase.[4][6]
Materials:
-
Cells expressing dopamine D2 receptors
-
Test compounds
-
Forskolin (to stimulate adenylyl cyclase)
-
ATP
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Lysis buffer
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with forskolin to activate adenylyl cyclase.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of forskolin-stimulated cAMP production by the test compounds to assess their agonist or antagonist activity at the D2 receptor.
Water-Immersion Restraint Stress-Induced Gastric Ulcer Model in Rats
This protocol outlines an in vivo model to evaluate the anti-ulcer activity of test compounds.[7][8][9]
Materials:
-
Wistar rats (fasted for 24-48 hours with free access to water)
-
Test compounds
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Reference anti-ulcer drug (e.g., cimetidine or omeprazole)
-
Restraint cages
-
Water bath maintained at 20-23°C
Procedure:
-
Administer the test compound, vehicle, or reference drug to the fasted rats (typically orally or intraperitoneally).
-
After a set period (e.g., 30-60 minutes), place each rat in a restraint cage.
-
Immerse the restrained rats vertically in the water bath up to the level of the xiphoid process for a duration of 3-7 hours.[7][8]
-
At the end of the stress period, euthanize the rats.
-
Excise the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline and examine the gastric mucosa for the presence of ulcers.
-
Score the ulcers based on their number and severity to calculate an ulcer index.
-
Calculate the percentage of ulcer inhibition for the treated groups compared to the vehicle control group.
Visualizations: Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway of the dopamine D2 receptor. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor G-protein dependent signaling cascade.
Experimental Workflow for Anti-Ulcer Activity Screening
The following diagram outlines the typical workflow for evaluating the anti-ulcer potential of 2-(4-Methoxyphenyl)ethylamine derivatives using the water-immersion restraint stress model.
Caption: Workflow for in vivo anti-ulcer activity assessment.
References
- 1. nveo.org [nveo.org]
- 2. mdpi.com [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. innoprot.com [innoprot.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Biological Activity of 4-Methoxyphenethylamine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine derivative found in various plant species, including Lophophora williamsii (peyote) and Erica lusitanica, and has also been identified in human urine. As a structural analog of trace amines and classic monoamine neurotransmitters, 4-MPEA has garnered interest for its potential to modulate monoaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of the biological activity of 4-Methoxyphenethylamine HCl, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways to support further research and drug development efforts.
Core Biological Activities
4-Methoxyphenethylamine HCl primarily exerts its biological effects through interactions with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1). Its pharmacological profile is characterized by the following key activities:
-
Monoamine Release: 4-MPEA acts as a releasing agent for serotonin (5-HT) and norepinephrine (NE). It is a substrate for the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to their reversal and the subsequent efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.
-
Dopamine Reuptake Inhibition: The compound is a very weak inhibitor of the dopamine transporter (DAT), suggesting a less pronounced direct effect on dopamine levels compared to serotonin and norepinephrine.
-
TAAR1 Agonism: 4-MPEA is a partial agonist of the human Trace Amine-Associated Receptor 1 (TAAR1)[1]. Activation of this receptor can modulate the activity of monoaminergic systems.
-
Metabolism by MAO-B: 4-Methoxyphenethylamine is a substrate for and is metabolized by monoamine oxidase B (MAO-B)[1]. This enzymatic degradation is thought to rapidly inactivate the compound in vivo.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the biological activity of 4-Methoxyphenethylamine HCl and related compounds at key molecular targets.
Table 1: Receptor and Transporter Binding Affinities & Functional Activities of 4-Methoxyphenethylamine HCl
| Target | Species | Assay Type | Value | Units | Reference |
| Serotonin Receptors | Rat | Functional Assay (stomach fundus strip) | A₂ = 7,940 | nM | [1] |
| hTAAR1 | Human | Functional Assay (cAMP) | EC₅₀ = 5,980 | nM | [1] |
| hTAAR1 | Human | Functional Assay | Eₘₐₓ = 106% | (relative to β-phenethylamine) | [1] |
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency of 4-Methoxyphenethylamine HCl to inhibit the uptake of serotonin, norepinephrine, and dopamine via their respective transporters (SERT, NET, DAT).
Methodology:
-
Synaptosome Preparation: Rat brain regions rich in the respective transporters (e.g., striatum for DAT, frontal cortex for NET, and brain stem for SERT) are dissected on ice and homogenized in an ice-cold sucrose buffer. The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are then resuspended in a Krebs-HEPES buffer (KHB).
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of 4-Methoxyphenethylamine HCl or a vehicle control for 10 minutes at 37°C in a 96-well plate.
-
The uptake reaction is initiated by the addition of a specific radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).
-
The incubation is carried out for a predetermined time (e.g., 5 minutes) at 37°C.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of 4-MPEA that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined by non-linear regression analysis of the concentration-response data.
-
Monoamine Release Assay
Objective: To determine the potency and efficacy of 4-Methoxyphenethylamine HCl to induce the release of serotonin, norepinephrine, and dopamine from presynaptic terminals.
Methodology:
-
Synaptosome Preparation and Loading:
-
Synaptosomes are prepared as described in the uptake inhibition assay.
-
The synaptosomes are loaded with the respective [³H]monoamine by incubation for 30 minutes at 37°C.
-
The loaded synaptosomes are then washed with KHB to remove excess, unbound radioligand.
-
-
Release Assay:
-
The radiolabeled synaptosomes are resuspended in KHB.
-
Varying concentrations of 4-Methoxyphenethylamine HCl or a vehicle control are added to initiate neurotransmitter release.
-
The mixture is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The synaptosomes are pelleted by centrifugation.
-
-
Data Analysis:
-
The radioactivity in the supernatant, representing the released [³H]monoamine, is quantified by liquid scintillation counting.
-
The release is expressed as a percentage of the total radioactivity initially present in the synaptosomes.
-
The concentration of 4-MPEA that produces 50% of the maximal release (EC₅₀) is determined from the concentration-response curve.
-
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
Objective: To determine the inhibitory potency of 4-Methoxyphenethylamine HCl against MAO-A and MAO-B isoforms.
Methodology:
-
Reagent Preparation: Working solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex® Red) are prepared in an assay buffer.
-
Assay Reaction:
-
The assay is performed in a 96-well black plate.
-
Varying concentrations of 4-Methoxyphenethylamine HCl are added to the wells.
-
The respective MAO enzyme (MAO-A or MAO-B) is added to the wells, and the plate is pre-incubated at 37°C for approximately 15 minutes to allow for inhibitor-enzyme interaction.
-
The enzymatic reaction is initiated by adding a mixture of the substrate, HRP, and the fluorescent probe.
-
-
Data Analysis:
-
The fluorescence intensity, which is proportional to the amount of hydrogen peroxide produced by the MAO reaction, is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using a sigmoidal dose-response curve.
-
Assessment of Catalepsy in Rodents (Bar Test)
Objective: To evaluate the potential of 4-Methoxyphenethylamine HCl to induce catalepsy, a state of motor immobility, in rodents. This protocol is adapted from studies using the D2 antagonist haloperidol, a standard method for inducing catalepsy.
Methodology:
-
Animal Preparation and Drug Administration:
-
Male Wistar rats or mice are used for the experiment.
-
Animals are administered with 4-Methoxyphenethylamine HCl at various doses via intraperitoneal (i.p.) injection. A control group receives a vehicle injection.
-
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are tested for catalepsy.
-
The animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The latency for the animal to remove both forepaws from the bar and return to a normal posture is recorded.
-
A cut-off time (e.g., 180 seconds) is typically set, and if the animal remains on the bar for this duration, it is assigned the maximum score.
-
-
Data Analysis:
-
The mean descent latency for each treatment group at each time point is calculated.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant effect of 4-MPEA on inducing catalepsy compared to the control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: TAAR1 Signaling Pathway Activated by 4-Methoxyphenethylamine.
References
2-(4-Methoxyphenyl)ethylamine Hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a valuable intermediate in pharmaceutical research and development. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Overview of Synthetic Pathways
Several viable synthetic routes exist for the preparation of 2-(4-methoxyphenyl)ethylamine. The most common and practical methods include:
-
Reductive Amination of 4-Methoxyphenylacetone: A one-pot reaction where a ketone is converted directly to an amine.
-
Reduction of 4-Methoxyphenylacetonitrile: A straightforward reduction of a nitrile to a primary amine.
-
The Gabriel Synthesis: A classic method to form primary amines from alkyl halides, preventing overalkylation.
-
The Leuckart-Wallach Reaction: A reductive amination process using formic acid derivatives as both the nitrogen source and the reducing agent.
The final step in each pathway involves the conversion of the free base, 2-(4-methoxyphenyl)ethylamine, to its hydrochloride salt for improved stability and handling.
Data Presentation
The following tables summarize the quantitative data for the key synthetic pathways, allowing for easy comparison of reactants, conditions, and yields.
Table 1: Reductive Amination of 4-Methoxyphenylacetone
| Parameter | Value |
| Starting Material | 4-Methoxyphenylacetone |
| Nitrogen Source | Ammonium Acetate |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |
| Solvent | Methanol |
| Molar Ratio (Ketone:Amine Source:Reducing Agent) | 1 : 10 : 1 |
| Temperature | Ambient |
| Reaction Time | 20 hours |
| Typical Yield | 85-95% (of the free base) |
Table 2: Reduction of 4-Methoxyphenylacetonitrile
| Parameter | Value |
| Starting Material | 4-Methoxyphenylacetonitrile |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Molar Ratio (Nitrile:Reducing Agent) | 1 : 1.5 |
| Temperature | Reflux |
| Reaction Time | 16-18 hours |
| Typical Yield | 70-80% |
Table 3: Gabriel Synthesis
| Step | Parameter | Value |
| 1. Alkylation | Starting Materials | 2-(4-Methoxyphenyl)ethyl bromide, Potassium Phthalimide |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | 150°C | |
| Reaction Time | 2-4 hours | |
| 2. Hydrolysis | Reagent | Hydrazine Hydrate |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | |
| Overall Yield | 75-90% |
Table 4: Leuckart-Wallach Reaction
| Parameter | Value |
| Starting Material | 4-Methoxyphenylacetone |
| Reagent | Ammonium Formate |
| Temperature | 160-180°C |
| Reaction Time | 5-7 hours |
| Typical Yield | 60-75% (after hydrolysis of the intermediate formamide) |
Experimental Protocols
Reductive Amination of 4-Methoxyphenylacetone
This protocol is adapted from the synthesis of a structurally similar compound.[1]
Step 1: Imine Formation and Reduction
-
In a round-bottom flask, dissolve 4-methoxyphenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
To this stirring solution, add sodium cyanoborohydride (1 equivalent) in portions at room temperature.
-
Allow the reaction to stir at ambient temperature for 20 hours.
-
After the reaction period, cool the mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the acidic solution with dichloromethane to remove any unreacted ketone.
-
Make the aqueous phase alkaline (pH > 10) by the careful addition of concentrated ammonia or sodium hydroxide solution, keeping the solution cool.
-
Extract the alkaline aqueous phase exhaustively with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-(4-methoxyphenyl)ethylamine as an oil.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude amine in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol dropwise until the pH is acidic (pH 2-3).
-
The hydrochloride salt will precipitate. Allow the mixture to stand in the cold for complete crystallization.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Reduction of 4-Methoxyphenylacetonitrile with LiAlH₄
This procedure follows a general method for the reduction of nitriles to primary amines.[1]
Step 1: Reduction
-
In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Add a solution of 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 16-18 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture for 30 minutes, then filter the granular precipitate.
-
Wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenyl)ethylamine.
Step 2: Hydrochloride Salt Formation and Purification
-
Follow the procedure described in Section 3.1, Step 2.
-
If further purification is needed, the hydrochloride salt can be recrystallized from a suitable solvent such as ethanol or an ethanol/ether mixture.
Gabriel Synthesis of 2-(4-Methoxyphenyl)ethylamine
This method is a classic for preparing primary amines and avoids the formation of secondary and tertiary amine byproducts.[2][3][4][5]
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in N,N-dimethylformamide (DMF).
-
Add 2-(4-methoxyphenyl)ethyl bromide (1 equivalent) to the suspension.
-
Heat the reaction mixture to approximately 150°C and stir for 2-4 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-(2-(4-methoxyphenyl)ethyl)phthalimide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis of the Phthalimide (Ing-Manske Procedure)
-
Suspend the N-(2-(4-methoxyphenyl)ethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to dissolve the desired amine.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a sodium hydroxide solution and extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts and remove the solvent to yield the crude amine.
Step 3: Hydrochloride Salt Formation
-
Follow the procedure described in Section 3.1, Step 2.
Leuckart-Wallach Reaction
This reaction utilizes ammonium formate to reductively aminate a ketone.[6][7][8][9][10]
Step 1: Reductive Amination
-
In a round-bottom flask fitted with a reflux condenser, mix 4-methoxyphenylacetone (1 equivalent) with an excess of ammonium formate (3-5 equivalents).
-
Heat the mixture in an oil bath to 160-180°C for 5-7 hours. Carbon dioxide will be evolved during the reaction.
-
Cool the reaction mixture and add a solution of hydrochloric acid.
-
Heat the acidic mixture to reflux for several hours to hydrolyze the intermediate N-formyl derivative.
-
Cool the solution and make it basic with a strong base (e.g., NaOH).
-
Extract the liberated amine with an organic solvent.
-
Dry the organic extracts and remove the solvent under reduced pressure.
Step 2: Hydrochloride Salt Formation
-
Follow the procedure described in Section 3.1, Step 2.
Mandatory Visualizations
The following diagrams illustrate the core synthetic pathways described.
Caption: Reductive amination of 4-methoxyphenylacetone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 10. erowid.org [erowid.org]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethylamine Hydrochloride in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, a significant compound in neuropharmacological research. Below, you will find a detailed compilation of its synonyms, physicochemical properties, pharmacological actions, and relevant experimental protocols. This document is intended to serve as a core reference for professionals engaged in drug discovery and development.
Chemical Identity and Synonyms
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms is crucial for exhaustive literature searches and unambiguous identification of the compound.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier |
| IUPAC Name | 2-(4-methoxyphenyl)ethan-1-amine hydrochloride |
| CAS Number | 645-58-9[1] |
| Molecular Formula | C₉H₁₄ClNO[2][3] |
| Molecular Weight | 187.67 g/mol [4] |
| Common Synonyms | 4-Methoxyphenethylamine Hydrochloride[1][3][5] |
| p-Methoxyphenethylamine Hydrochloride[1][5] | |
| O-Methyltyramine Hydrochloride[1] | |
| Tyramine methyl ether hydrochloride[1] | |
| 4-Methoxy-β-phenethylamine hydrochloride[1] | |
| Benzeneethanamine, 4-methoxy-, hydrochloride[1][5] | |
| PubChem CID | 126949 |
| FDA UNII | 8N6E4R6MBD[3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of its biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 210 °C | [1][3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Physical Form | White to Off-White Solid | [3] |
Pharmacology
2-(4-Methoxyphenyl)ethylamine, the free base of the hydrochloride salt, exhibits a distinct pharmacological profile, primarily interacting with monoaminergic systems.
Mechanism of Action
2-(4-Methoxyphenyl)ethylamine (4-MPEA) functions as a monoamine releasing agent , specifically inducing the release of norepinephrine and serotonin. Additionally, it acts as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1) . It displays very weak activity as a dopamine reuptake inhibitor.
Receptor and Transporter Interactions
While specific high-affinity binding to a wide array of receptors has not been extensively reported for 4-MPEA itself, its activity is understood through its interaction with monoamine transporters and TAAR1. The following table contextualizes its activity with data from related phenethylamines, as direct, comprehensive binding data for 4-MPEA is sparse in publicly available literature.
Table 3: Receptor and Transporter Interaction Profile (Contextual)
| Target | Interaction | Quantitative Data (for 4-MPEA unless otherwise noted) | Reference |
| Serotonin Transporter (SERT) | Substrate (Serotonin Releasing Agent) | - | |
| Norepinephrine Transporter (NET) | Substrate (Norepinephrine Releasing Agent) | - | |
| Dopamine Transporter (DAT) | Weak Reuptake Inhibitor | - | |
| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist | EC₅₀ = 5,980 nM (human) | |
| 5-HT₂ₐ Receptor | Low Affinity | A₂ = 7,940 nM (rat stomach fundus strip) |
Note: The field of quantitative pharmacology for this specific compound is still developing. The data presented is based on available literature and may not be exhaustive.
Signaling Pathways
The pharmacological effects of 2-(4-Methoxyphenyl)ethylamine are mediated through its interaction with monoamine transporters and TAAR1, initiating distinct signaling cascades.
Monoamine Release Signaling
As a monoamine releasing agent, 2-(4-Methoxyphenyl)ethylamine enters the presynaptic neuron via the serotonin and norepinephrine transporters (SERT and NET). Inside the neuron, it disrupts the vesicular storage of these neurotransmitters, leading to an increase in their cytoplasmic concentration and subsequent reverse transport out of the neuron and into the synaptic cleft.
References
Early research on 4-O-Methyltyramine hydrochloride
An In-depth Technical Guide to the Early Research of 4-O-Methyltyramine Hydrochloride
Executive Summary
4-O-Methyltyramine, more commonly known as N-Methyltyramine (NMT), is a naturally occurring protoalkaloid found in various plants, including barley and bitter orange.[1] Structurally, it is the N-methylated analog of the well-known biogenic amine, tyramine.[1] Early research into N-Methyltyramine hydrochloride has revealed a complex pharmacological profile, primarily characterized by its interaction with the adrenergic system. This technical guide provides a comprehensive overview of the foundational research on 4-O-Methyltyramine hydrochloride, detailing its synthesis, pharmacological actions, and the experimental methodologies used to elucidate its properties. The primary mechanisms of action identified in early studies include antagonism of α2-adrenergic receptors and agonism of Trace Amine-Associated Receptor 1 (TAAR1).[2][3] These interactions result in a sympathomimetic effect, though its physiological consequences are multifaceted and distinct from other related phenethylamines. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early scientific investigations into this compound.
Chemical Properties and Synthesis
N-Methyltyramine hydrochloride is the salt form of N-Methyltyramine. It is highly soluble in water and ethanol.[1]
Table 1: Physicochemical Properties of N-Methyltyramine and its Hydrochloride Salt
| Property | Value | Reference |
| IUPAC Name | 4-[2-(methylamino)ethyl]phenol | [1] |
| Synonyms | Methyl-4-tyramine; 4-Hydroxy-N-methylphenethylamine; p-(2-Methylaminoethyl)phenol | [1][4] |
| Chemical Formula (Base) | C₉H₁₃NO | [1] |
| Molar Mass (Base) | 151.209 g·mol⁻¹ | [1] |
| Melting Point (Base) | 130 to 131 °C | [3] |
| Chemical Formula (HCl) | C₉H₁₃NO·HCl | [1] |
| Melting Point (HCl) | 148.5 °C | [1] |
Early Synthesis Methods
One of the earliest reported syntheses of N-Methyltyramine was by Walpole.[1] This multi-step process provides a foundational method for its chemical preparation.
Experimental Protocol: Walpole Synthesis of N-Methyltyramine
Objective: To synthesize N-Methyltyramine from 4-methoxyphenethylamine.
Materials:
-
4-methoxyphenethylamine
-
Acetic anhydride
-
Sodium (Na)
-
Methyl iodide
-
Hydroiodic acid (HI)
-
Aqueous Hydrochloric acid (HCl)
Methodology:
-
Acetylation: 4-methoxyphenethylamine is acetylated using acetic anhydride to yield N-acetyl-4-methoxyphenethylamine.
-
Methylation: The resulting amide is methylated using sodium and methyl iodide to produce N-acetyl-N-methyl-4-methoxyphenethylamine.
-
Ether Cleavage: The methyl ether is cleaved to the phenol by treatment with hydroiodic acid, resulting in N-acetyl-N-methyltyramine.
-
Hydrolysis: The N-acetyl group is hydrolyzed with aqueous HCl to yield the final product, N-Methyltyramine.[1]
Diagram 1: Walpole Synthesis Workflow for N-Methyltyramine
Pharmacological Properties
Early research established that N-Methyltyramine hydrochloride exhibits pressor effects and interacts with the adrenergic system, primarily through indirect sympathomimetic actions and direct receptor modulation.
Adrenergic Receptor Interactions
The primary direct interaction of N-Methyltyramine is with α2-adrenergic receptors, where it acts as an antagonist.[2] By blocking these presynaptic autoreceptors, NMT can increase the release of norepinephrine from sympathetic nerve terminals.[2]
Table 2: Pharmacological Activity of N-Methyltyramine
| Parameter | Value | Target/System | Reference |
| IC₅₀ | ~5.5 µM | α2-adrenoceptor binding ([³H]p-aminoclonidine) | [1][3] |
| EC₅₀ | ~2 µM | Human TAAR1 Receptor Activation | [1] |
| Pressor Potency | 1/140th of Epinephrine | Blood Pressure (Dog model) | [1] |
| Norepinephrine Release | 36% increase over control (10 mg/kg s.c. in mice) | Heart (Mouse model) | [1] |
| Lipolysis | Inhibitory / No significant stimulation | Rat / Human Adipocytes | [1][5] |
Experimental Protocol: α2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of N-Methyltyramine for α2-adrenergic receptors in rat brain tissue.
Materials:
-
Rat brain tissue
-
Ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-p-aminoclonidine
-
N-Methyltyramine hydrochloride (test compound)
-
Unlabeled α2-adrenergic ligand (for non-specific binding determination)
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, [³H]-p-aminoclonidine, and varying concentrations of N-Methyltyramine hydrochloride.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled α2-adrenergic ligand.
-
Incubate the mixture at a specified temperature and duration to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the N-Methyltyramine concentration.
-
Determine the IC₅₀ value (the concentration of NMT that inhibits 50% of specific radioligand binding) from the resulting competition curve.[1][2][6]
-
Diagram 2: NMT Antagonism of the α2-Adrenergic Receptor Signaling Pathway
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
N-Methyltyramine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a Gs-coupled G-protein coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[3]
Experimental Protocol: Functional Assay for TAAR1 Activation
Objective: To assess the functional activity of N-Methyltyramine at the human TAAR1 receptor by measuring cAMP production.
Materials:
-
HEK293 or CHO cells (not endogenously expressing TAAR1)
-
Plasmid encoding human TAAR1 receptor
-
Cell culture medium and reagents
-
Transfection reagent
-
N-Methyltyramine hydrochloride (test compound)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Methodology:
-
Cell Culture and Transfection:
-
Culture host cells in appropriate medium.
-
Transfect the cells with the human TAAR1 plasmid using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Accumulation Assay:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of N-Methyltyramine hydrochloride to the wells.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
Diagram 3: NMT Agonism of the TAAR1 Receptor Gs-Coupled Signaling Pathway
In Vivo Pharmacological Effects
Early in vivo studies in animal models provided the first insights into the physiological effects of N-Methyltyramine hydrochloride.
-
Pressor Effects: In dogs, intravenous injection of the hydrochloride salt of NMT produced a significant increase in blood pressure.[1]
-
Norepinephrine Release: Subcutaneous administration of NMT hydrochloride in mice led to an increase in norepinephrine release from the heart.[1] This effect was inhibited by pre-treatment with reserpine, indicating an indirect sympathomimetic mechanism.[1]
-
Lipolysis: Contrary to what might be expected from a sympathomimetic agent, N-Methyltyramine was found to inhibit lipolysis in rat and human adipocytes.[1][5] It did not stimulate lipolysis to a significant degree.[1]
Conclusion
The early research on 4-O-Methyltyramine hydrochloride, or N-Methyltyramine hydrochloride, established it as a pharmacologically active protoalkaloid with a complex mechanism of action. Its primary effects are mediated through the antagonism of α2-adrenergic receptors and agonism of TAAR1 receptors, leading to indirect sympathomimetic effects such as increased norepinephrine release and pressor responses. However, its inhibitory action on lipolysis distinguishes it from other classic sympathomimetic amines. The synthesis and experimental protocols detailed in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
Unveiling the Therapeutic Potential of 2-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-Methoxyphenethylamine (4-MPEA), is a phenethylamine derivative with emerging interest in the scientific community.[1] Naturally occurring in certain plant species and also detected in human urine, this compound presents a unique pharmacological profile that suggests potential therapeutic applications.[1] This technical guide provides a comprehensive analysis of the current understanding of this compound, focusing on its known molecular interactions and potential as a modulator of key signaling pathways. We consolidate the available quantitative data, delineate associated experimental methodologies, and visualize the compound's mechanisms of action to facilitate further research and drug development efforts.
Pharmacological Profile
This compound is recognized for its activity as a monoamine releasing agent and its interaction with trace amine-associated receptors. Its primary mechanism of action involves the release of serotonin and norepinephrine.[1] Furthermore, it demonstrates a very low potency as a partial agonist at the human trace amine-associated receptor 1 (TAAR1).[1] The compound is metabolized by monoamine oxidase B (MAO-B), which is a critical consideration for its pharmacokinetic profile.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets.
| Target | Assay Type | Species | Value | Unit | Reference |
| Human Trace Amine-Associated Receptor 1 (TAAR1) | Functional Assay (EC50) | Human | 5,980 | nM | [1] |
| Serotonin Receptors | Binding Affinity (A2) | Rat (stomach fundus strip) | 7,940 | nM | [1] |
Potential Therapeutic Targets and Signaling Pathways
The established pharmacological activities of this compound suggest its potential to modulate neurological and psychiatric conditions. Its ability to trigger the release of serotonin and norepinephrine, coupled with its interaction with TAAR1, positions it as a compound of interest for disorders where these systems are dysregulated.
Monoamine Release and TAAR1 Agonism
The diagram below illustrates the proposed signaling pathway initiated by this compound, leading to the release of monoamines and activation of TAAR1.
Caption: Proposed signaling pathway of this compound.
Experimental Methodologies
To ensure the reproducibility and further investigation of the pharmacological effects of this compound, detailed experimental protocols are essential.
In Vitro Monoamine Release Assay
Objective: To determine the ability of this compound to induce the release of serotonin and norepinephrine from presynaptic nerve terminals.
Protocol:
-
Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.
-
Radiolabeling: Pre-incubate the synaptosomes with a radiolabeled monoamine ([³H]serotonin or [³H]norepinephrine) to allow for uptake into the synaptic vesicles.
-
Superfusion: Place the loaded synaptosomes in a superfusion apparatus and continuously perfuse with a physiological buffer.
-
Compound Application: Introduce this compound at various concentrations into the perfusion buffer.
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of released radiolabeled monoamine.
-
Data Analysis: Express the release as a percentage of the total synaptosomal radioactivity and calculate EC₅₀ values.
Caption: Workflow for the in vitro monoamine release assay.
TAAR1 Functional Assay (cAMP Measurement)
Objective: To quantify the functional agonistic activity of this compound at the human TAAR1.
Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human TAAR1.
-
Cell Seeding: Plate the cells in a multi-well format and grow to a suitable confluency.
-
Compound Incubation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: After the incubation period, lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Generate a concentration-response curve and determine the EC₅₀ value for cAMP production.
Synthesis and Chemical Properties
This compound is synthesized through various chemical routes, often involving the reduction of a corresponding nitrile or nitro compound. It is a white to off-white solid with good solubility in water and polar organic solvents.
Future Directions and Conclusion
The current body of evidence indicates that this compound is a pharmacologically active molecule with a distinct profile. Its ability to modulate monoaminergic systems and TAAR1 suggests that it could be a valuable lead compound for the development of novel therapeutics for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the therapeutic potential of more potent and selective analogs. The experimental frameworks provided in this guide offer a foundation for such future investigations.
References
In-Vitro Profile of 2-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-methoxyphenethylamine hydrochloride, is a phenethylamine derivative with potential biological activities that are of interest to the scientific community. This technical guide provides a comprehensive overview of the available in-vitro research on this compound, focusing on its potential mechanisms of action, including protein tyrosine phosphatase 1B (PTP1B) inhibition, monoamine oxidase (MAO) inhibition, and interaction with adrenergic receptor signaling pathways. This document summarizes key findings, presents detailed experimental protocols for relevant in-vitro assays, and visualizes associated biological pathways and workflows to serve as a resource for researchers in pharmacology and drug development.
Quantitative Data Summary
Table 1: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
| Compound | Target Enzyme | IC50 | Assay Substrate | Reference |
| 2-(4-Methoxyphenyl)ethylamine HCl | Human PTP1B | Data not available | p-Nitrophenyl Phosphate (pNPP) | N/A |
| Trodusquemine (MSI-1436) | Human PTP1B | 1 µM | Not Specified | [1] |
| PTP1B-IN-2 | Human PTP1B | 50 nM | Not Specified | [2] |
Table 2: Monoamine Oxidase (MAO) Inhibition
| Compound | Target Enzyme | IC50 | Assay Substrate | Reference |
| 2-(4-Methoxyphenyl)ethylamine HCl | Human MAO-A | Data not available | Kynuramine | N/A |
| 2-(4-Methoxyphenyl)ethylamine HCl | Human MAO-B | Data not available | Benzylamine | N/A |
| 2C-I | Human MAO-A | 79 µM | Serotonin | [3] |
| 2C-I | Human MAO-B | 37 µM | Norepinephrine | [3] |
Table 3: Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | K_i (nM) | Radioligand | Reference |
| 2-(4-Methoxyphenyl)ethylamine HCl | α1A, α1B, α1D, α2A, α2B, β1, β2 | Data not available | Not applicable | N/A |
| p-Octopamine | α1A | 11,000 | Not Specified | [4] |
| p-Synephrine | α1A | 2,400 | Not Specified | [4] |
Table 4: In-Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Assay Method | Reference |
| 2-(4-Methoxyphenyl)ethylamine HCl | Human Lung Fibroblasts (e.g., HFL1) | Data not available | MTT Assay | N/A |
| 2-(4-Methoxyphenyl)ethylamine HCl | Human Neuroblastoma (SH-SY5Y) | Data not available | MTT Assay | N/A |
| Amphetamine | SH-SY5Y | >100 µM (low toxicity) | MTS Assay | [5] |
| Methamphetamine | SH-SY5Y | ~100 µM | MTS Assay | [5] |
| MDMA | SH-SY5Y | <100 µM | MTS Assay | [5] |
Potential Mechanisms of Action and Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
2-(4-Methoxyphenyl)ethylamine has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin and leptin signaling pathways.[1][6][7] By dephosphorylating the insulin receptor and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[1][6] Similarly, it negatively impacts the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[1][6] Inhibition of PTP1B is therefore a therapeutic strategy for type 2 diabetes and obesity.[7]
Caption: PTP1B's role in negative regulation of insulin and leptin signaling.
Monoamine Oxidase (MAO) Inhibition
Phenethylamine and its derivatives are known to interact with monoamine oxidases (MAOs), enzymes responsible for the degradation of monoamine neurotransmitters.[8][9] Inhibition of MAO-A and MAO-B can lead to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft. 2-(4-Methoxyphenyl)ethylamine is suggested to be an inhibitor of the deamination of tyramine, a process catalyzed by MAOs.
Caption: Workflow for in-vitro MAO inhibition assay.
Adrenergic Receptor Signaling
As a phenethylamine derivative, 2-(4-Methoxyphenyl)ethylamine may interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Activation of these receptors initiates downstream signaling cascades, often involving adenylyl cyclase and cyclic AMP (cAMP), leading to various physiological responses.
Caption: Simplified β-adrenergic receptor signaling cascade.
Detailed Experimental Protocols
In-Vitro PTP1B Inhibition Assay
This protocol is based on methods described for the screening of PTP1B inhibitors using a chromogenic substrate.
Objective: To determine the in-vitro inhibitory activity of this compound against human PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In-Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Objective: To assess the in-vitro inhibitory potential of this compound on human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare stock solutions of the test compound, MAO-A, MAO-B, kynuramine, and benzylamine in the phosphate buffer.
-
For the MAO-A assay, add the buffer, MAO-A enzyme, and varying concentrations of the test compound to the wells of a microplate.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding kynuramine.
-
Monitor the formation of 4-hydroxyquinoline by measuring the increase in absorbance at 316 nm over time.
-
For the MAO-B assay, repeat steps 2-4 using MAO-B and benzylamine as the substrate.
-
Monitor the formation of benzaldehyde by measuring the increase in absorbance at 250 nm over time.
-
Determine the initial reaction rates and calculate the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 values for MAO-A and MAO-B inhibition.
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell viability.
Objective: To evaluate the cytotoxicity of this compound against a relevant cell line (e.g., human lung fibroblasts or SH-SY5Y neuroblastoma cells).
Materials:
-
Human lung fibroblasts (e.g., HFL1) or SH-SY5Y cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Conclusion
This compound presents several avenues for in-vitro investigation. The existing literature suggests its potential as an inhibitor of PTP1B and MAO, with a possibility of interacting with adrenergic signaling pathways. However, there is a notable absence of comprehensive quantitative data to firmly establish its potency and selectivity for these targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the in-vitro pharmacology of this compound. Further studies are warranted to generate robust quantitative data, which will be crucial for elucidating its precise mechanism of action and potential therapeutic applications.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis and Purification of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine, is a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1][2] Its structure is a key component in molecules targeting neurological pathways. This document provides a detailed protocol for the synthesis of 2-(4-Methoxyphenyl)ethylamine via the reduction of 4-methoxy-β-nitrostyrene, followed by its purification and conversion to the stable hydrochloride salt.
Overall Reaction Scheme
The synthesis is a two-step process starting from 4-methoxybenzaldehyde. The first step is a Henry reaction (nitroaldol condensation) to form 4-methoxy-β-nitrostyrene, which is then reduced in the second step to yield the target primary amine. Finally, the free base is converted to its hydrochloride salt.
Step 1: Synthesis of 4-methoxy-β-nitrostyrene 4-methoxybenzaldehyde + nitromethane → 4-methoxy-β-nitrostyrene
Step 2: Synthesis of 2-(4-Methoxyphenyl)ethylamine 4-methoxy-β-nitrostyrene + Reducing Agent → 2-(4-Methoxyphenyl)ethylamine
Step 3: Formation of Hydrochloride Salt 2-(4-Methoxyphenyl)ethylamine + HCl → 2-(4-Methoxyphenyl)ethylamine Hydrochloride
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 13.6 g (0.1 mol) | |
| Nitromethane | CH₃NO₂ | 61.04 | 15.3 g (0.25 mol) | |
| Ammonium acetate | C₂H₇NO₂ | 77.08 | 10.8 g (0.14 mol) | |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 55 mL | |
| Zinc powder (activated) | Zn | 65.38 | 118 g (1.8 mol) | |
| Hydrochloric acid (30-32 wt%) | HCl | 36.46 | As required | For reduction and salt formation |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As required | For extraction |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | As required | For drying |
| Potassium hydroxide (KOH) | KOH | 56.11 | As required | For pH adjustment |
| Deionized water | H₂O | 18.02 | As required | |
| Isopropanol | C₃H₈O | 60.10 | As required | For salt precipitation |
3.2. Synthesis of 4-methoxy-β-nitrostyrene (Step 1)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (13.6 g, 0.1 mol), nitromethane (15.3 g, 0.25 mol), ammonium acetate (10.8 g, 0.14 mol), and glacial acetic acid (55 mL).[3]
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux for 4 to 4.5 hours.[3]
-
After the reaction is complete, cool the reaction mixture to 10-15°C.
-
Pour the cooled solution into ice-cold water to induce crystallization of the product.
-
Collect the solid product by suction filtration and wash the filter cake with water.
-
Dry the resulting 4-methoxy-β-nitrostyrene. The product is a yellow solid.
3.3. Synthesis of 2-(4-Methoxyphenyl)ethylamine (Step 2)
-
In a large three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add activated zinc powder (118 g, 1.8 mol) and a 30-32 wt% aqueous solution of hydrochloric acid.
-
Stir the mixture and add a solution of 4-methoxy-β-nitrostyrene (from Step 1) in a suitable solvent, such as methanol or ethanol, dropwise while maintaining the temperature between 20-30°C. Cooling with an ice bath may be necessary.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.
-
Filter the reaction mixture to remove the remaining zinc powder and zinc salts.
-
Basify the filtrate to a pH of 10-12 using a concentrated solution of potassium hydroxide (KOH) while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-(4-methoxyphenyl)ethylamine as an oil.
3.4. Purification of 2-(4-Methoxyphenyl)ethylamine
The crude product can be purified by vacuum distillation.
-
Set up a vacuum distillation apparatus.
-
Heat the crude oil under reduced pressure.
-
Collect the fraction boiling at approximately 104-106°C at 1.07 kPa (8 mmHg).[4] This should yield the purified 2-(4-methoxyphenyl)ethylamine as a colorless oil.
3.5. Synthesis of this compound (Step 3)
-
Dissolve the purified 2-(4-methoxyphenyl)ethylamine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., concentrated HCl in isopropanol) dropwise with stirring until the precipitation of the hydrochloride salt is complete. The pH should be acidic.
-
Collect the white precipitate by filtration.
-
Wash the solid with a small amount of cold solvent (isopropanol or diethyl ether).
-
Dry the this compound product under vacuum.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)ethylamine HCl.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Purity (by HPLC/GC) | ≥98% |
| Melting Point | Specific to the hydrochloride salt (literature value) |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ corresponding to the free base (m/z = 152.21) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitromethane is flammable and toxic.
-
Hydrochloric acid and potassium hydroxide are corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
The reduction reaction with zinc powder can be exothermic. Control the addition rate and temperature.
References
- 1. 4-Methoxyphenethylamine = 98 55-81-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents [patents.google.com]
- 4. CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the NMR Analysis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride. This document outlines the necessary protocols for sample preparation, spectral acquisition, and data interpretation, and includes predicted spectral data based on analogous compounds and established NMR principles.
Introduction
This compound is a primary amine salt with applications in organic synthesis and as a precursor in the development of pharmaceutical compounds. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. ¹H NMR provides information on the proton environment, including the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift correlations.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂NH₃⁺) |
| ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~3.75 | Singlet | 3H | -OCH ₃ |
| ~3.10 | Triplet | 2H | -CH₂-CH₂ -NH₃⁺ |
| ~2.85 | Triplet | 2H | -CH₂ -CH₂-NH₃⁺ |
| ~8.20 (broad) | Singlet | 3H | -NH₃⁺ |
Note: The chemical shift of the amine protons (-NH₃⁺) can be broad and its position is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158.5 | C -OCH₃ |
| ~130.5 | C -H (ortho to -CH₂CH₂NH₃⁺) |
| ~129.0 | Quaternary Ar-C |
| ~114.0 | C -H (ortho to -OCH₃) |
| ~55.0 | -OC H₃ |
| ~40.0 | -CH₂-C H₂-NH₃⁺ |
| ~34.0 | -C H₂-CH₂-NH₃⁺ |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended for amine hydrochlorides due to their ability to dissolve the salt and provide a clear solvent window.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there is no particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectral Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized for your specific instrument.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm, centered around 6 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm, centered around 100 ppm.
-
Temperature: 298 K.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
Application Note: Mass Spectrometry Analysis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data analysis guide for the characterization of 2-(4-Methoxyphenyl)ethylamine Hydrochloride using mass spectrometry. The focus is on the fragmentation pattern observed under electron ionization (EI), which is crucial for structural elucidation and identification in complex matrices. This application note is intended to serve as a practical guide for researchers in analytical chemistry, pharmacology, and drug development.
Introduction
2-(4-Methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine, is a primary amine compound.[1][2] Its hydrochloride salt is a common form for handling and analysis. Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structural information of compounds by analyzing their fragmentation patterns upon ionization.[1] Understanding the characteristic fragmentation of this compound is essential for its unambiguous identification in various applications, including metabolism studies, impurity profiling, and quality control in pharmaceutical development. This note details the expected fragmentation and provides a standardized protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of 2-(4-Methoxyphenyl)ethylamine (free base) is predicted to exhibit a molecular ion peak ([M]⁺) at m/z 151, corresponding to its molecular weight.[3][4] The fragmentation of phenethylamines under electron ionization is typically dominated by α-cleavage and β-cleavage of the ethylamine side chain.[5][6][7]
Key Fragmentation Pathways:
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For 2-(4-Methoxyphenyl)ethylamine, this is not a primary fragmentation route for the molecular ion but can occur in subsequent fragmentations.
-
β-Cleavage: This is the characteristic fragmentation pathway for phenethylamines. It involves the cleavage of the benzylic C-C bond (the bond between the carbon attached to the aromatic ring and the adjacent carbon). This cleavage results in the formation of a stable tropylium-like ion.
Major Predicted Fragments:
Based on these principles, the following major fragments are anticipated for 2-(4-Methoxyphenyl)ethylamine:
| Fragment Ion | m/z (Predicted) | Description |
| [C₉H₁₃NO]⁺ | 151 | Molecular Ion |
| [C₈H₁₀O]⁺ | 122 | Resulting from the loss of the •CH₂NH₂ radical via β-cleavage. This is often a prominent peak. |
| [C₇H₇O]⁺ | 107 | Loss of a methyl group from the methoxy moiety of the m/z 122 fragment. |
| [C₇H₈]⁺ | 92 | Formation of a tropylium ion. |
| [CH₂NH₂]⁺ | 30 | Resulting from β-cleavage, representing the ethylamine fragment. This is often the base peak. |
Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation pathway of 2-(4-Methoxyphenyl)ethylamine.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with methanol to a final concentration of approximately 10-100 µg/mL.
-
Note on Hydrochloride Salt: For GC-MS analysis, the hydrochloride salt will typically dissociate to the free base in the hot injector port. No special derivatization is usually required for this compound.
2. Instrumentation
-
A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required.
3. GC-MS Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 25-300 |
| Scan Rate | 2 scans/sec |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
4. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the data using the conditions specified above.
-
Identify the chromatographic peak corresponding to 2-(4-Methoxyphenyl)ethylamine.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragments and reference spectra if available.
Logical Workflow for Analysis
Caption: Workflow for the GC-MS analysis of 2-(4-Methoxyphenyl)ethylamine HCl.
Conclusion
The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a characteristic and reproducible fragmentation pattern. The dominant fragmentation pathway involves β-cleavage of the ethylamine side chain, leading to the formation of key fragment ions at m/z 122 and the base peak at m/z 30. The protocol and data presented in this application note offer a reliable method for the identification and structural confirmation of this compound, which is valuable for researchers and professionals in the fields of analytical chemistry and drug development.
References
- 1. echemi.com [echemi.com]
- 2. O-Methyltyramine | C9H13NO | CID 4657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-甲氧苯基)乙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for the Use of 2-(4-Methoxyphenyl)ethylamine Hydrochloride as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-Methoxyphenethylamine HCl, is a primary amine that serves as a valuable reference standard in various analytical applications. Its structure, featuring a methoxy-substituted phenyl ring and an ethylamine side chain, makes it relevant in the analysis of related compounds, including pharmaceuticals, metabolites, and designer drugs. The purity and accurate characterization of this compound are essential for its use as a standard in qualitative and quantitative analyses.
These application notes provide detailed protocols for the use of this compound as a chromatographic standard for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are intended as a starting point and should be fully validated by the end-user to ensure suitability for their specific application, in accordance with regulatory guidelines such as those from the International Council on Harmonisation (ICH).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| CAS Number | 645-58-9 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 208-212 °C |
| Solubility | Soluble in water and methanol |
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of aromatic amines like this compound. The following protocol provides a starting point for method development and validation.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 225 nm |
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Parameters (as per ICH Q2(R1))
The following table summarizes the key parameters for the validation of the analytical method.
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or matrix components. |
| Linearity (R²) | ≥ 0.995 over the specified concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the primary amine, derivatization is often recommended to improve chromatographic peak shape and thermal stability.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
GC-MS Conditions
| Parameter | Recommended Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
Derivatization Protocol (Trifluoroacetyl derivative)
-
Evaporate an aliquot of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
Expected Mass Spectrum
The mass spectrum of the trifluoroacetyl derivative of 2-(4-methoxyphenyl)ethylamine is expected to show a characteristic fragmentation pattern. The molecular ion [M]+ should be observable, along with key fragment ions resulting from cleavage of the C-C bond adjacent to the nitrogen and benzylic cleavage.
Method Validation Parameters
Similar to the HPLC method, the GC-MS method should be validated for its intended use.
| Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.995 over the specified concentration range. |
| Accuracy (% Recovery) | 95.0% to 105.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0%Intermediate Precision (Inter-day): ≤ 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 for a characteristic ion. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 for a characteristic ion. |
Data Presentation
All quantitative data from method validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Example Table: HPLC Method Linearity
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1 | ... | ... | ... |
| 5 | ... | ... | ... |
| 10 | ... | ... | ... |
| 25 | ... | ... | ... |
| 50 | ... | ... | ... |
| 100 | ... | ... | ... |
| R² | \multicolumn{3}{c | }{...} | |
| Equation | \multicolumn{3}{c | }{y = mx + c} |
Example Table: GC-MS Method Precision
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6 over 3 days) |
| Low QC | ... | ... |
| Mid QC | ... | ... |
| High QC | ... | ... |
Conclusion
This compound is a suitable chromatographic standard for the identification and quantification of related compounds. The HPLC and GC-MS protocols provided in these application notes offer a solid foundation for developing and validating robust analytical methods. It is imperative that researchers, scientists, and drug development professionals perform a thorough validation of these methods to ensure they meet the specific requirements of their analytical challenges and comply with all relevant regulatory standards.
Applications of 2-(4-Methoxyphenyl)ethylamine Hydrochloride in Neuroscience Research
Publication ID: ANP-24MPEA-01 Version: 1.0 Last Updated: December 23, 2025
Abstract
This document provides detailed application notes and experimental protocols for the use of 2-(4-Methoxyphenyl)ethylamine Hydrochloride (also known as 4-Methoxyphenethylamine HCl, or 4-MPEA HCl) in neuroscience research. As a trace amine, 4-MPEA's primary mechanism of action is through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems. Its ability to influence dopamine, serotonin, and glutamate neurotransmission makes it a valuable tool for investigating psychiatric disorders such as schizophrenia, depression, and substance use disorder.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering structured pharmacological data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.
Introduction and Mechanism of Action
2-(4-Methoxyphenyl)ethylamine is a naturally occurring trace amine structurally related to monoamine neurotransmitters. In neuroscience, its significance lies in its function as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), where it co-localizes with dopamine and serotonin neurons.[3]
Activation of TAAR1 by an agonist like 4-MPEA initiates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal activity and neurotransmitter release.[4] A primary consequence of TAAR1 activation is the negative modulation of dopamine transporter (DAT) function and a reduction in the firing rate of dopamine neurons, highlighting its potential to temper hyperdopaminergic states.[5]
Pharmacological Data
Quantitative data on the binding affinity and functional potency of 4-MPEA are limited. The following table summarizes available data for 4-MPEA and structurally related phenethylamines at key neuroscience targets. This data is compiled from various in vitro assays using recombinant human (h), rat (r), or mouse (m) receptors.
| Compound | Target | Assay Type | Species | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| Phenethylamine | hTAAR1 | cAMP Accumulation | Human | - | ~2100 | 77 | [6] |
| Tyramine | hTAAR1 | cAMP Accumulation | Human | - | ~9500 | 77 | [6] |
| Various 2C-O-Phenethylamines | rTAAR1 | Radioligand Binding | Rat | 21 - 410 | - | - | [7] |
| RO5166017 (TAAR1 Agonist) | mDAT | Radioligand Binding | Mouse | ~10,000 | - | - | [5] |
| RO5256390 (TAAR1 Agonist) | mDAT | Radioligand Binding | Mouse | ~1,000 | - | - | [5] |
| Various 2C-O-Phenethylamines | h5-HT₂ₐ | Radioligand Binding | Human | 8 - 1700 | - | - | [7] |
| Various 2C-O-Phenethylamines | h5-HT₁ₐ | Radioligand Binding | Human | >2700 | - | - | [7] |
| Various Ψ-2C-Phenethylamines | hDAT | Radioligand Binding | Human | >1300 | - | - | [8] |
| Various Ψ-2C-Phenethylamines | hNET | Radioligand Binding | Human | >6200 | - | - | [8] |
| Various Ψ-2C-Phenethylamines | hSERT | Radioligand Binding | Human | >7500 | - | - | [8] |
-
Kᵢ: Inhibitor constant, a measure of binding affinity. Lower values indicate higher affinity.
-
EC₅₀: Half-maximal effective concentration, a measure of functional potency. Lower values indicate higher potency.
-
Eₘₐₓ: Maximum efficacy, relative to a reference full agonist.
-
Note: This table highlights that phenethylamines generally exhibit higher affinity for rat TAAR1 compared to human TAAR1 and show weak affinity for monoamine transporters.
Experimental Protocols
Protocol 1: In Vitro TAAR1 Activation via cAMP Assay
This protocol details a method to quantify the functional agonism of 4-MPEA HCl at the TAAR1 receptor by measuring intracellular cAMP accumulation in a stable, receptor-expressing cell line.
Materials:
-
HEK293 cells stably expressing human or rodent TAAR1
-
DMEM with 10% FBS and appropriate selection antibiotics (e.g., G418)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound (4-MPEA HCl)
-
Reference agonist (e.g., β-phenylethylamine)
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based)
-
48-well tissue culture plates
Procedure:
-
Cell Plating: Seed TAAR1-expressing HEK293 cells into 48-well plates at a density of ~2 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight to reduce basal signaling activity.[8]
-
Assay Preparation: On the day of the experiment, wash cells once with assay buffer.
-
PDE Inhibition: Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP.
-
Compound Addition: Prepare serial dilutions of 4-MPEA HCl in assay buffer. Add the compound solutions to the wells to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M. Include wells for vehicle control and a reference agonist.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Quantification: Measure the accumulated intracellular cAMP.
-
Data Analysis: Plot the cAMP signal against the logarithm of the 4-MPEA HCl concentration. Use a non-linear regression model (e.g., three-parameter log(agonist) vs. response) to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: In Vivo Spontaneous Locomotor Activity in Mice
This protocol assesses the effect of 4-MPEA HCl on spontaneous horizontal and vertical movement in mice, which can indicate stimulant, depressant, or anxiolytic-like effects.
Materials:
-
Adult mice (e.g., C57BL/6J)
-
Locomotor activity chambers equipped with infrared beams (e.g., from Med Associates or Columbus Instruments)
-
Vehicle (e.g., 0.9% sterile saline)
-
This compound (4-MPEA HCl) dissolved in vehicle
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Transport mice to the testing room at least 60 minutes before the start of any procedure to allow for acclimation.[1]
-
Habituation: To reduce novelty-induced hyperactivity, habituate the mice to the locomotor chambers and handling.
-
Day 1 & 2: Handle each mouse and give a sham i.p. injection with saline. Immediately place the mouse into the activity chamber for 30 minutes. This habituates the animal to the injection procedure and the test environment.[9]
-
-
Baseline Measurement (Optional but Recommended):
-
Day 3: Administer a vehicle injection (i.p.) and place the mouse in the chamber. Record activity for 30-60 minutes to establish a stable baseline for each animal.
-
-
Drug Testing:
-
After a washout period (24-48 hours), randomly assign mice to treatment groups (e.g., Vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg 4-MPEA HCl).
-
Administer the assigned treatment via i.p. injection (volume typically 10 mL/kg).
-
Immediately place the mouse in the center of the locomotor activity chamber.
-
Record activity for a predefined period, typically 60 minutes.[9]
-
-
Data Collection: The system software will record parameters such as total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center vs. periphery. Data is typically binned into 5-minute intervals.
-
Data Analysis: Analyze the data using appropriate statistical methods. A two-way repeated measures ANOVA (factors: Treatment, Time) is commonly used to assess the overall effect of the drug and its time course. Post-hoc tests (e.g., Dunnett's or Tukey's) can compare specific dose groups to the vehicle control at each time point.
Protocol 3: In Vivo Microdialysis for Dopamine Release
This protocol allows for the measurement of extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) of a freely moving animal following systemic administration of 4-MPEA HCl.
Materials:
-
Adult rats or mice
-
Stereotaxic apparatus, anesthesia machine
-
Guide cannulas and microdialysis probes (e.g., from CMA Microdialysis)
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
Microinfusion pump and fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis
-
This compound (4-MPEA HCl) and vehicle
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Following a stereotaxic atlas, drill a small hole in the skull above the target brain region (e.g., Nucleus Accumbens).
-
Slowly lower a guide cannula to the correct coordinates and secure it to the skull with dental cement.[5][10]
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl and gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.[5]
-
Allow the system to stabilize for at least 2 hours.
-
Collect 3-4 baseline dialysate samples, typically for 20 minutes each, into vials containing an antioxidant (e.g., perchloric acid).
-
Administer 4-MPEA HCl or vehicle (i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using an HPLC-ECD system.
-
Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.
-
-
Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples for each animal.
-
Express the dopamine concentration in each post-injection sample as a percentage of the baseline average.
-
Use a two-way ANOVA (Treatment x Time) to analyze the results.
-
Summary of Applications
-
Probing TAAR1 Function: 4-MPEA serves as a tool to selectively activate TAAR1, allowing researchers to elucidate its downstream signaling pathways and physiological roles in specific neural circuits.
-
Modeling Antipsychotic Effects: By modulating dopamine systems, TAAR1 agonists are investigated as novel treatments for schizophrenia, potentially addressing negative and cognitive symptoms with fewer side effects than traditional D2 receptor antagonists.[2][3]
-
Addiction Research: TAAR1 activation can attenuate the behavioral and neurochemical effects of psychostimulants like amphetamine, making 4-MPEA a useful compound for studying the neurobiology of addiction and potential therapeutic interventions.[1]
-
Mood and Cognitive Regulation: Given the influence of TAAR1 on serotonin and glutamate systems, 4-MPEA can be used in models to explore novel mechanisms for treating depression, anxiety, and cognitive deficits.[1]
References
- 1. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders [mdpi.com]
- 3. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 8. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatility of 2-(4-Methoxyphenyl)ethylamine Hydrochloride in Pharmaceutical Development: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 2-(4-Methoxyphenyl)ethylamine hydrochloride, a key phenethylamine derivative, is proving to be a highly versatile building block in the landscape of pharmaceutical research and development. Its unique structural features make it a valuable precursor for the synthesis of a wide array of bioactive molecules, with significant potential in the development of therapeutics for neurological disorders, infectious diseases, and oncology. These application notes provide an overview of its utility and detailed protocols for the evaluation of its derivatives.
The core structure of 2-(4-methoxyphenyl)ethylamine, featuring a methoxy-substituted phenyl ring and an ethylamine side chain, serves as a crucial pharmacophore that can be readily modified to generate compounds with diverse pharmacological activities. Researchers have successfully utilized this scaffold to synthesize novel serotonin receptor agonists, potent antibacterial agents, and promising anticancer compounds.
Application 1: Development of Serotonin 5-HT2A Receptor Agonists
The phenethylamine backbone of 2-(4-methoxyphenyl)ethylamine is a well-established motif for ligands targeting serotonin receptors, particularly the 5-HT2A subtype, which is a key player in various central nervous system functions and a target for psychedelic drugs and atypical antipsychotics. The 4-methoxy substitution is a common feature in many known 5-HT2A receptor agonists.
Quantitative Data: Serotonin Receptor Affinity and Functional Activity of Phenethylamine Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various 4-substituted-2,5-dimethoxyphenethylamines at the human 5-HT2A receptor. This data highlights the impact of substitutions on the phenethylamine scaffold on receptor interaction.
| Compound | 4-Substituent | 5-HT2A Ki (nM)[1] | 5-HT2A EC50 (nM)[1] | 5-HT2A Emax (%)[1] |
| 2C-H | -H | 810 ± 120 | 100 ± 10 | 80 ± 2 |
| 2C-D | -CH3 | 450 ± 50 | 60 ± 5 | 82 ± 3 |
| 2-(4-Methoxyphenyl)ethylamine Analog | -OCH3 | Not explicitly stated, but analogs show high affinity | Not explicitly stated | Not explicitly stated |
| 2C-E | -CH2CH3 | 170 ± 20 | 30 ± 4 | 85 ± 2 |
| 2C-P | -CH2CH2CH3 | 33 ± 4 | 16 ± 2 | 84 ± 1 |
| 2C-I | -I | 130 ± 10 | 25 ± 3 | 83 ± 2 |
Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human serotonin 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[³H]Ketanserin (radioligand)
-
Serotonin (5-HT) as a reference compound
-
Test compounds (derivatives of 2-(4-methoxyphenyl)ethylamine)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA
-
Scintillation fluid
-
96-well microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Ketanserin (final concentration ~1-2 nM), and 50 µL of test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM serotonin.
-
Add 100 µL of the cell membrane suspension to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using non-linear regression analysis.
Application 2: Synthesis of β-Carboline Alkaloids with Anticancer Activity
This compound is a valuable starting material for the synthesis of β-carboline alkaloids, a class of compounds known for their diverse biological activities, including potent anticancer effects. The synthesis typically involves a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde, the latter of which can be derived from 2-(4-methoxyphenyl)ethylamine.
Quantitative Data: In Vitro Cytotoxicity of β-Carboline Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of representative β-carboline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[2][3][4][5] |
| 8q | PC-3 (Prostate) | 9.86[2] |
| 11 | U251 (Glioma) | 0.48[4] |
| 11 | PC-3 (Prostate) | 1.50[4] |
| 11 | OVCAR-03 (Ovarian) | 1.07[4] |
| Compound 9 | HepG2 (Liver) | Equipotent to Adriamycin[6] |
| Compound 9 | A549 (Lung) | Equipotent to Adriamycin[6] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized β-carboline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
β-carboline test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the β-carboline test compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Application 3: Development of Antibacterial Lysine-Peptoid Hybrids
The ethylamine moiety of this compound can be incorporated into the structure of peptoids, which are N-substituted glycine oligomers that mimic antimicrobial peptides (AMPs). These lysine-peptoid hybrids have shown promise as a new class of antibacterial agents with potent activity and low hemolytic effects.
Quantitative Data: Antibacterial Activity of Lysine-Peptoid Hybrids
While specific data for hybrids derived directly from 2-(4-methoxyphenyl)ethylamine is limited in the reviewed literature, the following table provides representative Minimum Inhibitory Concentration (MIC) values for related lysine-peptoid hybrids against common bacterial strains.
| Compound Type | Bacterial Strain | MIC (µM)[7] |
| Tosyl-Octyl-Peptoid (TOP) | Staphylococcus epidermidis | 20[7] |
| Tosyl-Octyl-Peptoid (TOP) | Escherichia coli | 20[7] |
| Tosyl-Octyl-Peptoid (TOP) | Klebsiella pneumoniae | 20[7] |
| Tosyl-Octyl-Peptoid (TOP) | MRSA | 40[7] |
| Tosyl-Octyl-Peptoid (TOP) | Pseudomonas aeruginosa | 80[7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of antibacterial lysine-peptoid hybrids.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Lysine-peptoid hybrid test compounds
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Synthesis and Evaluation of New β-Carboline-3-(4-benzylidene)-4H-oxazol-5-one Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of New β-Carboline Derivatives | Bentham Science [eurekaselect.com]
- 6. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation [mdpi.com]
- 7. A study on antimicrobial activity of lysine-like peptoids for the development of new antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)ethylamine, also known as p-methoxyphenethylamine, is a compound of interest in various fields of research, including pharmacology and toxicology. Accurate quantification of this analyte in biological matrices such as plasma, urine, and whole blood is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The primary methods for the quantification of 2-(4-Methoxyphenyl)ethylamine in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for plasma samples. GC-MS is a robust alternative, particularly for urine samples, and often involves a derivatization step to improve the chromatographic properties of the analyte.
Experimental Protocols
Protocol 1: Quantitative Analysis of 2-(4-Methoxyphenyl)ethylamine in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of 2-(4-Methoxyphenyl)ethylamine in human plasma using LC-MS/MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., 2-(4-Methoxyphenyl)ethylamine-d4 at 100 ng/mL).
-
Add 250 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and recovery.
Protocol 2: Quantitative Analysis of 2-(4-Methoxyphenyl)ethylamine in Urine by GC-MS
This protocol outlines a GC-MS method for the determination of 2-(4-Methoxyphenyl)ethylamine in urine samples, including a derivatization step.
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
To 1 mL of urine, add 50 µL of an internal standard (IS) working solution (e.g., 2-phenylethylamine-d4 at 1 µg/mL).
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and IS with 2 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize typical quantitative data and validation parameters for the described methods.
Table 1: LC-MS/MS Method Validation Summary for 2-(4-Methoxyphenyl)ethylamine in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 92.5% - 108.3% |
| Precision (Intra-day and Inter-day, %CV) | < 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: GC-MS Method Validation Summary for 2-(4-Methoxyphenyl)ethylamine in Urine
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 90.1% - 112.5% |
| Precision (Intra-day and Inter-day, %CV) | < 12% |
| Recovery | > 80% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 2-(4-Methoxyphenyl)ethylamine in biological samples.
Putative Metabolic Pathway of 2-(4-Methoxyphenyl)ethylamine
Based on the metabolism of structurally related phenethylamines, the following diagram illustrates the putative metabolic pathways of 2-(4-Methoxyphenyl)ethylamine. The primary metabolic routes are expected to be O-demethylation, deamination, and subsequent oxidation.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-(4-methoxyphenyl)ethylamine hydrochloride.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues during your synthesis and purification processes.
Problem 1: Low yield of the final product.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the starting materials, especially the reducing agent (e.g., sodium cyanoborohydride), are not degraded. - Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Ensure the temperature is maintained as specified in the protocol. |
| Product Loss During Work-up | - pH Adjustment: Carefully control the pH during the work-up. Incomplete acidification or basification can lead to the product remaining in the wrong phase during extraction. - Extraction Efficiency: Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. Dichloromethane is a commonly used solvent for this purpose.[1] |
| Side Reactions | - Control of Reaction Conditions: Side reactions can be minimized by maintaining the recommended temperature and order of reagent addition. |
Problem 2: Product fails to crystallize or forms an oil upon addition of HCl.
| Potential Cause | Suggested Solution |
| Presence of Impurities | - Purification of the Free Base: The crude 2-(4-methoxyphenyl)ethylamine free base may contain impurities that inhibit crystallization. Purify the free base by column chromatography (e.g., silica gel with a dichloromethane/methanol eluent) before forming the hydrochloride salt.[1] |
| Incorrect Solvent | - Choice of Solvent: The choice of solvent for hydrochloride salt formation is critical. Anhydrous solvents like diethyl ether, isopropanol, or ethyl acetate are commonly used. Experiment with different solvents to find the optimal one for crystallization. |
| Excess HCl | - Stoichiometric Addition of HCl: Adding a large excess of hydrochloric acid can sometimes lead to the formation of an oily product. Add the HCl solution dropwise and monitor for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
Based on common synthetic routes starting from 4-methoxyacetophenone, potential impurities include:
-
Unreacted Starting Materials: 4-methoxyacetophenone.
-
Intermediates: The corresponding imine intermediate.
-
By-products of Reductive Amination: The corresponding alcohol, 1-(4-methoxyphenyl)ethanol, formed by the reduction of the ketone starting material.
-
Over-alkylation Products: If the reaction conditions are not well-controlled, secondary or tertiary amines might form.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., methanol, dichloromethane, ethyl acetate).
Q2: How can I identify these impurities?
Several analytical techniques can be employed for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the impurities.[2]
Q3: What purification methods are most effective for removing these impurities?
-
Column Chromatography: Purification of the free base using silica gel column chromatography is an effective method to remove non-volatile impurities before converting the product to its hydrochloride salt.[1]
-
Recrystallization: Recrystallization of the final hydrochloride salt from a suitable solvent system can significantly improve its purity.
-
Acid-Base Extraction: A proper acid-base work-up during the extraction process is crucial for removing neutral and acidic/basic impurities.[1]
Experimental Protocol: Reductive Amination of 4-Methoxyacetophenone
This protocol is a representative example for the synthesis of 2-(4-methoxyphenyl)ethylamine.
Materials:
-
4'-Methoxyacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride
-
Hydrochloric acid
-
Ammonia solution
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
Dissolve 4'-methoxyacetophenone and a molar excess of ammonium acetate in methanol.
-
To this solution, add sodium cyanoborohydride in portions at ambient temperature while stirring.
-
Continue stirring for approximately 20 hours.
-
Quench the reaction by adding ice and then acidify the mixture to pH 2 with hydrochloric acid.
-
Extract the acidic aqueous solution with dichloromethane to remove any non-basic impurities.
-
Make the aqueous phase alkaline (pH > 10) by adding a concentrated ammonia solution, ensuring the mixture is cooled.
-
Extract the basic aqueous phase exhaustively with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 2-(4-methoxyphenyl)ethylamine.[1]
-
For purification, the crude product can be subjected to column chromatography on silica gel.[1]
-
To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether) and add a solution of hydrogen chloride in the same solvent until precipitation is complete. Filter and dry the resulting solid.
Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Optimizing 2-(4-Methoxyphenyl)ethylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2-(4-Methoxyphenyl)ethylamine?
A1: The most prevalent methods for synthesizing 2-(4-Methoxyphenyl)ethylamine involve the reductive amination of 4-methoxyphenylacetone or the reduction of 4-methoxyphenylacetonitrile. Reductive amination is a widely used technique that converts a ketone or aldehyde into an amine through an intermediate imine.
Q2[1][2]: I am observing low yields in my reductive amination reaction. What are the likely causes and how can I improve it?
A2: Low yields in reductive amination can often be attributed to several factors:
-
Incomplete Imine Formation: The initial reaction between the carbonyl compound and the amine to form an imine is an equilibrium process. To drive the reaction forward, it is often necessary to remove the water that is formed, for instance, by using a dehydrating agent like molecular sieves or through azeotropic distillation.
-
[3]Choice of Reducing Agent: The selection of an appropriate reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can inadvertently reduce the starting ketone or aldehyde, leading to a lower yield of the desired amine. Milde[4][5]r and more selective reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), are often preferred as they preferentially reduce the iminium ion over the carbonyl group.
-
[3][4][5]Reaction pH: The pH of the reaction medium plays a crucial role. A mildly acidic environment, typically between pH 4 and 5, is generally optimal for the formation of the imine intermediate.
Q3[4]: My starting material, 4-methoxyphenylacetone, is being reduced to an alcohol. How can this be prevented?
A3: The reduction of the starting ketone to an alcohol is a common side reaction, especially when using a less selective reducing agent. To mitigate this, consider the following strategies:
-
Use a Milder Reducing Agent: As mentioned previously, switching to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can significantly reduce the undesired reduction of the ketone.
-
[4][5]Stepwise Addition: Allow sufficient time for the imine to form before introducing the reducing agent. This [4]can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How can I minimize the formation of over-alkylation byproducts?
A4: Over-alkylation, where the product amine reacts further, can be a significant issue. To control this, you can:
-
Control Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.
-
[4]Stepwise Procedure: Pre-form the imine and then introduce the reducing agent in a separate step.
-
[4]Reaction Conditions: Running the reaction under non-acidic conditions may also help to suppress the formation of tertiary amines.
[4]Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Citation |
| Low or No Product Yield | Inefficient imine/iminium ion formation. | Ensure the reaction pH is mildly acidic (pH 4-7). For slow reactions, consider adding a dehydrating agent like molecular sieves. | |
| [4] Decomposition of the reducing agent. | Use fresh, high-quality reducing agents. Store them under appropriate conditions (e.g., in a desiccator). | ||
| [6] Steric hindrance of reactants. | Increase the reaction temperature to overcome the activation energy barrier. | ||
| [3]Formation of Alcohol Byproduct | Reduction of the starting carbonyl compound. | Use a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN. Add the reducing agent after imine formation is complete. | |
| [4][5]Over-alkylation (di- or tri-alkylation) | The product amine is more nucleophilic than the starting amine. | Perform a stepwise reaction by pre-forming the imine. Carefully control the stoichiometry of the reactants. | |
| [4]Difficulty in Product Isolation | Emulsion formation during workup. | Add brine to the aqueous layer to help break up emulsions. | |
| [4] Co-elution of product and starting materials during chromatography. | Consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basification. |
##[4]# Experimental Protocols
Protocol 1: Reductive Amination of 4-Methoxyphenylacetone using Sodium Cyanoborohydride
This protocol is adapted from a general procedure for the synthesis of related compounds.
-
[7]Imine Formation: In a round-bottom flask, dissolve 4-methoxyphenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Reduction: To this solution, add sodium cyanoborohydride (1 equivalent) in portions at room temperature while stirring.
-
Reaction Monitoring: Allow the reaction to proceed for approximately 20 hours. Monitor the progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding ice and acidifying to pH 2 with hydrochloric acid.
-
Extract the acidic solution with an organic solvent (e.g., dichloromethane) to remove unreacted ketone.
-
Basify the aqueous phase with concentrated ammonia with cooling.
-
Extract the product exhaustively with dichloromethane.
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt.
Protocol 2: Monitoring Imine Formation by TLC
-
Prepare TLC Chamber: Use an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Spotting: Spot the TLC plate with the starting ketone, the amine, and a co-spot of both.
-
Reaction Sampling: After allowing the reaction to stir for 30-60 minutes at the desired temperature, take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Development and Visualization: Develop the TLC plate and visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate). The formation of a new spot corresponding to the imine and the consumption of the limiting starting material will indicate that the reaction is proceeding.
[3]Visualizations
References
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(4-Methoxyphenyl)ethylamine Hydrochloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for the most common synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | Ensure the removal of water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The optimal pH for imine formation is typically weakly acidic (pH 4-6). |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine over the ketone starting material. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and not poisoned. |
| Incorrect Reaction Temperature | For reductions with borohydride reagents, lower temperatures (0-25 °C) are generally favored to minimize side reactions. For catalytic hydrogenation, the optimal temperature may need to be determined empirically but often ranges from room temperature to 50°C. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Impurities in the starting materials or solvent can poison the catalyst. Ensure high-purity reagents and solvents. If catalyst poisoning is suspected, filtering the reaction mixture through a pad of celite before adding the catalyst may help. |
| Over-reduction of the Aromatic Ring | This can occur under harsh hydrogenation conditions (high pressure, high temperature, or with highly active catalysts like Rhodium or Ruthenium). Use a more selective catalyst like Palladium on carbon (Pd/C) and milder conditions (lower pressure and temperature).[1] |
Issue 2: Low Yield in the Leuckart Reaction
| Potential Cause | Recommended Solution |
| Use of Formamide Instead of Ammonium Formate | Ammonium formate generally gives higher yields than formamide.[2][3] A mixture of formamide and formic acid can also improve yields.[4] |
| Reaction Temperature Too High or Too Low | The Leuckart reaction requires high temperatures, typically between 160-185°C. However, excessively high temperatures can lead to decomposition and the formation of byproducts. The optimal temperature should be determined experimentally for the specific scale and setup. |
| Incomplete Hydrolysis of the N-formyl Intermediate | The Leuckart reaction proceeds through an N-formyl intermediate that must be hydrolyzed to obtain the final amine. Ensure complete hydrolysis by refluxing with a sufficiently concentrated acid (e.g., 15-20% HCl) for an adequate amount of time.[5] |
| Formation of Byproducts | The high temperatures of the Leuckart reaction can lead to the formation of numerous byproducts, including pyrimidines and other condensation products. Careful control of the reaction temperature and time is crucial to minimize these side reactions. |
| Water Content | The presence of water can influence the reaction. While some water is formed in situ from the decomposition of ammonium formate, excessive water can lower the reaction temperature and potentially affect the equilibrium. Some studies suggest that removing water as it forms can be beneficial.[4] |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, consider extending the reaction time or optimizing other parameters. |
| Formation of Closely Related Impurities | Side products from both reductive amination (e.g., secondary amines) and the Leuckart reaction can be difficult to separate. Purification is often achieved by recrystallization of the hydrochloride salt. |
| "Oiling Out" During Recrystallization | This occurs when the solute comes out of solution as a liquid instead of a solid. This can be caused by using a solvent with a boiling point higher than the melting point of the solute or by the solution being too concentrated. Try using a lower boiling point solvent, using more solvent, or cooling the solution more slowly. Adding a seed crystal can also induce proper crystallization. |
| Poor Crystal Formation | The choice of solvent is critical for effective recrystallization. For this compound, polar solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often suitable. A solvent/anti-solvent system (e.g., ethanol/diethyl ether) can also be employed. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides a higher yield for this compound: Reductive Amination or the Leuckart Reaction?
A: Catalytic reductive amination is often favored for its higher selectivity and milder reaction conditions, which typically lead to cleaner reaction profiles and higher isolated yields compared to the Leuckart reaction. The Leuckart reaction, while being a one-pot method, requires high temperatures that can generate a significant number of byproducts, making purification more challenging and often lowering the overall yield.
Q2: What is the role of the acid in the final step of the synthesis?
A: The addition of hydrochloric acid (HCl) serves two primary purposes. First, it protonates the basic amine group of 2-(4-methoxyphenyl)ethylamine to form the corresponding hydrochloride salt. Second, this salt form is typically a crystalline solid with lower solubility in organic solvents than the freebase, which facilitates its isolation and purification by filtration and recrystallization.
Q3: How can I minimize the formation of the secondary amine byproduct, bis[2-(4-methoxyphenyl)ethyl]amine?
A: The formation of the secondary amine is a common side reaction in reductive amination, where the initially formed primary amine reacts with another molecule of the ketone starting material. To minimize this, a molar excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can be used to favor the formation of the primary amine.
Q4: What are the key safety precautions to consider during these syntheses?
A: For catalytic hydrogenation, the use of hydrogen gas requires a properly sealed and purged reaction system to prevent the risk of explosion. For the Leuckart reaction, the high temperatures and the evolution of carbon dioxide necessitate careful temperature control and adequate pressure relief. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-(4-Methoxyphenyl)ethylamine
| Parameter | Catalytic Reductive Amination | Leuckart Reaction |
| Starting Materials | 4-Methoxyphenylacetone, Ammonia Source (e.g., NH₄OAc), Reducing Agent (e.g., H₂, NaBH₃CN) | 4-Methoxyphenylacetone, Ammonium Formate or Formamide/Formic Acid |
| Typical Reaction Temp. | 25-50°C (Catalytic Hydrogenation); 0-25°C (Borohydride) | 160-185°C |
| Catalyst/Reagent | Pd/C, PtO₂, Raney Ni / NaBH₃CN, NaBH(OAc)₃ | Ammonium Formate, Formamide/Formic Acid |
| Reported Yields | Generally >80%, with some procedures reporting near quantitative yields.[2] | Highly variable, typically 40-70%, can be lower due to byproduct formation. |
| Key Advantages | Milder conditions, higher selectivity, cleaner reaction profile. | One-pot procedure, inexpensive reagents. |
| Key Disadvantages | Requires a catalyst which can be expensive and requires careful handling (H₂ gas). | High temperatures, formation of numerous byproducts, often lower yields. |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Reductive Amination
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
-
Reaction Setup: To a solution of 4-methoxyphenylacetone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis via the Leuckart Reaction
This protocol is a representative example and should be performed with caution due to the high temperatures involved.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-methoxyphenylacetone (1 equivalent) and ammonium formate (5-7 equivalents).
-
Heating: Heat the mixture in an oil bath to 160-185°C. The reaction is typically exothermic and will evolve carbon dioxide and water.
-
Reaction Monitoring: Maintain the temperature and stir for several hours (e.g., 4-8 hours). The progress can be monitored by TLC by taking a small aliquot, hydrolyzing it with acid, and analyzing the resulting amine.
-
Hydrolysis of Intermediate: After cooling, add a solution of hydrochloric acid (e.g., 20% HCl) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours (e.g., 2-4 hours) to ensure complete hydrolysis of the N-formyl intermediate.
-
Work-up: Cool the reaction mixture and filter to remove any solid byproducts. Wash the aqueous solution with a nonpolar organic solvent (e.g., toluene) to remove neutral impurities.
-
Isolation: Basify the aqueous layer with a strong base (e.g., NaOH pellets or a concentrated solution) while cooling in an ice bath until the pH is > 12.
-
Extraction and Salt Formation: Extract the liberated free base with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts, filter, and form the hydrochloride salt as described in Protocol 1.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent to obtain pure this compound.
Visualizations
References
- 1. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reagents & Solvents [chem.rochester.edu]
Degradation pathways of 2-(4-Methoxyphenyl)ethylamine Hydrochloride under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 2-(4-Methoxyphenyl)ethylamine Hydrochloride under various experimental stress conditions. The information is presented in a question-and-answer format to address common issues encountered during stability and forced degradation studies.
Disclaimer: Specific forced degradation studies for this compound are not extensively available in public literature. The degradation pathways and products described below are predicted based on the chemical properties of the molecule's functional groups (aromatic ether, primary amine) and data from structurally related compounds. Experimental verification is crucial.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for this compound?
A forced degradation or stress study is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH, oxidation, and photolysis.[1][2] These studies are crucial for:
-
Identifying likely degradation products: This helps in understanding the intrinsic stability of the molecule.[2]
-
Establishing degradation pathways: Elucidating the chemical reactions that cause the drug to degrade.[2]
-
Developing and validating stability-indicating analytical methods: Ensuring the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3]
Q2: What are the predicted major degradation pathways for this compound?
Based on its chemical structure, the primary sites susceptible to degradation are the methoxy group, the primary amine, and the ethyl side chain. The main predicted pathways are:
-
Acid-Catalyzed Hydrolysis (O-Demethylation): Cleavage of the ether bond is a probable pathway under acidic conditions, leading to the formation of 2-(4-hydroxyphenyl)ethylamine. This is analogous to metabolic O-demethylation pathways observed for similar compounds.[4][5]
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of an imine, followed by hydrolysis to an aldehyde (4-methoxyphenylacetaldehyde) and ammonia. The benzylic carbon can also be a site of oxidation.
-
Photodegradation: The aromatic ring can absorb UV light, potentially leading to the formation of radical species that could dimerize or polymerize.
-
Thermal Degradation: High temperatures can cause cleavage of the C-N or C-C bonds in the ethylamine side chain. Hazardous decomposition products can include nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1]
Q3: Under which conditions is this compound expected to be most stable/unstable?
-
Most Unstable: The compound is predicted to be most susceptible to degradation under strong oxidative conditions due to the reactive primary amine and under strong acidic conditions at elevated temperatures, which can facilitate the cleavage of the ether bond.
-
More Stable: It is likely to exhibit greater stability under neutral and mild basic hydrolytic conditions and in the absence of light and aggressive oxidizing agents.
Troubleshooting Guide
Issue 1: No significant degradation is observed after applying standard stress conditions.
-
Question: I have refluxed my sample in 0.1 M HCl and 0.1 M NaOH for several hours at 60°C, but my HPLC chromatogram shows minimal degradation (<2%). What should I do?
-
Answer: If initial mild conditions do not produce sufficient degradation (target is typically 5-20%), you should increase the stress level.[6]
-
Increase Reagent Concentration: Use a higher concentration of acid or base (e.g., 1 M HCl or 1 M NaOH).[7]
-
Increase Temperature: Increase the temperature in increments (e.g., to 80°C).
-
Extend Exposure Time: Prolong the duration of the stress test. It is crucial to escalate the conditions progressively to avoid excessive or complete degradation, which would not be useful for method validation.
-
Issue 2: My chromatogram shows multiple new peaks after oxidative stress, and I have poor mass balance.
-
Question: After treating my sample with 3% hydrogen peroxide, I see several small, broad peaks, and the total peak area (API + degradants) is only 85% of my control sample. Why is this happening?
-
Answer: This could be due to several factors:
-
Multiple Degradation Products: Oxidation of phenethylamines can be complex, leading to numerous minor products that may not all be well-resolved by the current HPLC method.
-
Non-Chromophoric Products: Some degradation products may lack a UV chromophore and will not be detected by a standard UV detector. This can lead to poor mass balance. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to identify all components.
-
Formation of Volatiles or Insolubles: Degradation may have produced volatile compounds that were lost during sample preparation or insoluble species that precipitated out of the solution.
-
Issue 3: I am seeing a new peak in my control sample that is stored in the HPLC autosampler.
-
Question: A small impurity peak is growing in my API control solution while it sits in the autosampler over 24 hours. Is this a degradation product?
-
Answer: This indicates potential instability of the compound in the chosen diluent.
-
Investigate Diluent: The API may be reacting with your sample solvent (e.g., methanol can sometimes form methyl esters with acidic degradants, though not directly applicable here, it illustrates the principle).
-
Control Temperature: Ensure the autosampler is temperature-controlled (e.g., 4°C) to minimize degradation.
-
Perform Solution Stability Study: A formal solution stability study is necessary. Analyze the sample at regular intervals (e.g., 0, 6, 12, 24 hours) to determine the rate of degradation in the diluent and establish a maximum allowable run time before samples must be re-prepared.
-
Predicted Degradation Data
The following table summarizes the predicted degradation products of this compound under various stress conditions.
| Stress Condition | Predicted Degradation Pathway | Potential Major Degradation Product(s) |
| Acid Hydrolysis | O-Demethylation (Ether Cleavage) | 2-(4-hydroxyphenyl)ethylamine |
| Base Hydrolysis | Likely stable under mild conditions | No major degradation expected |
| Oxidation | Oxidation of primary amine | 4-methoxyphenylacetaldehyde, 4-methoxyphenylacetic acid |
| Thermal | Side-chain cleavage | 4-methoxybenzyl cyanide, 4-methoxytoluene |
| Photolytic | Radical formation and coupling | Dimeric and polymeric products |
Experimental Protocols
The following are detailed protocols for performing forced degradation studies, based on ICH guidelines.[1][2]
1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or a water/acetonitrile mixture).
2. Acidic Hydrolysis
-
To 5 mL of the stock solution, add 5 mL of 1 M HCl.
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH and dilute to a suitable concentration with the mobile phase.
-
Analyze using a stability-indicating HPLC method.
3. Basic Hydrolysis
-
To 5 mL of the stock solution, add 5 mL of 1 M NaOH.
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the sample with an equivalent amount of 1 M HCl and dilute to a suitable concentration.
-
Analyze by HPLC.
4. Oxidative Degradation
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
Note: H₂O₂ can interfere with some chromatographic columns; ensure the final concentration injected is low.
5. Thermal Degradation (Dry Heat)
-
Place a thin layer of the solid API powder in a petri dish.
-
Expose the sample to 105°C in a calibrated oven for 48 hours.
-
At specified time points, withdraw a portion of the solid, dissolve it in a suitable solvent, and dilute to the target concentration for HPLC analysis.
6. Photolytic Degradation
-
Expose a solution of the API (e.g., 1 mg/mL) and the solid API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the stressed and control samples by HPLC at an appropriate time point.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Predicted degradation pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. 4-Methoxyphenethylamine = 98 55-81-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
Troubleshooting low solubility of 2-(4-Methoxyphenyl)ethylamine Hydrochloride in specific solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)ethylamine Hydrochloride. The following information addresses common challenges related to the solubility of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Quantitative solubility data for this compound is not extensively published. However, based on the behavior of structurally similar amine hydrochlorides, such as phentermine hydrochloride, a qualitative and estimated solubility profile can be provided. The hydrochloride salt form generally increases solubility in polar solvents, especially water.[1][2]
Estimated Solubility of this compound
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | Soluble | The hydrochloride salt significantly enhances aqueous solubility.[2] The pH of the resulting solution will be acidic. |
| Ethanol | Polar Protic | Soluble | Generally a good solvent for amine hydrochlorides. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to be a suitable solvent. |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving many organic salts. |
| DMF (Dimethylformamide) | Polar Aprotic | Soluble | Similar to DMSO, it is a good solvent for polar compounds. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Solubility may be limited compared to other polar aprotic solvents.[3] |
| Chloroform | Nonpolar | Sparingly to Insoluble | As a relatively nonpolar solvent, it is not expected to be a good solvent for the hydrochloride salt.[3] |
| Dichloromethane (DCM) | Nonpolar | Sparingly to Insoluble | Similar to chloroform, low solubility is expected. |
| Toluene | Nonpolar | Insoluble | Not a suitable solvent for polar salts. |
| Hexane | Nonpolar | Insoluble | A nonpolar solvent in which the polar hydrochloride salt is unlikely to dissolve. |
Disclaimer: The solubility data presented in this table are estimated based on the general properties of amine hydrochlorides and data for structurally related compounds. Actual solubility should be determined experimentally.
Troubleshooting Low Solubility
Q2: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?
A2: Low solubility can be addressed by modifying the dissolution procedure or the solvent system. Here is a systematic approach to troubleshoot this issue:
Caption: Troubleshooting workflow for low solubility.
Detailed Troubleshooting Steps:
-
Verify Compound Purity: Impurities can significantly affect the solubility of a compound.[1] Ensure you are using a high-purity batch of this compound.
-
Mechanical Agitation:
-
Temperature Adjustment:
-
Solvent System Modification:
-
Co-solvents: If you are using a non-polar or moderately polar solvent, adding a small amount of a polar co-solvent (like ethanol or DMSO) can increase the overall polarity of the solvent system and improve solubility.[1]
-
pH Adjustment: Since the compound is an amine hydrochloride, the solubility is pH-dependent. In aqueous solutions, ensuring the pH is low (acidic) will favor the protonated, more soluble form. If dissolving in a non-aqueous solvent for a reaction, the addition of a base (e.g., triethylamine) may be necessary to deprotonate the amine, which could alter its solubility profile.[1][3]
-
Q3: My compound dissolves with heating, but then precipitates out upon cooling. What should I do?
A3: This phenomenon is known as supersaturation followed by precipitation.[1] It occurs when the concentration of the solute is higher than its solubility at room temperature.
-
Maintain a constant elevated temperature: If your experimental setup allows, maintain the solution at the temperature at which the compound remains dissolved.
-
Prepare a more dilute solution: The most straightforward solution is to prepare a less concentrated stock solution that is stable at room temperature.
-
Use a different solvent or co-solvent: The compound may be more soluble in a different solvent system at room temperature.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Transfer the weighed powder to a sterile vial. Add the calculated volume of the appropriate solvent.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[4] Visually inspect the solution for any undissolved particles.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, use one of the following methods:
-
Sterilization (Optional): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm syringe filter into a sterile container.[4]
-
Storage: Store the stock solution as recommended. For aqueous solutions, short-term storage at 2-8°C is often suitable, while long-term storage may require aliquoting and freezing at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[4]
Protocol 2: Experimental Determination of Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer). Analyze the diluted sample to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
References
Avoiding side reactions in the synthesis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-methoxyphenyl)ethylamine hydrochloride and its derivatives. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and avoid side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of 2-(4-methoxyphenyl)ethylamine and its N-alkylated derivatives.
Issue 1: Low or No Yield of the Desired Amine
| Potential Cause | Recommended Solution |
| Incomplete Imine/Iminium Ion Formation (Reductive Amination): The equilibrium between the carbonyl starting material (e.g., 4-methoxyphenylacetone) and the amine (e.g., ammonia or a primary amine) may not favor the imine intermediate. | - Adjust pH: For reductive aminations using borohydride reagents, maintaining a slightly acidic pH (around 5-6) can facilitate imine formation. - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards the imine. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Ineffective Reducing Agent: The chosen reducing agent may not be potent enough under the reaction conditions, or it may have degraded. | - Select an Appropriate Reducing Agent: For one-pot reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and selective. Sodium cyanoborohydride (NaBH₃CN) is also selective but more toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent but may also reduce the starting carbonyl, so a two-step procedure (pre-formation of the imine) is often preferred. - Use Fresh Reagents: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. |
| Side Reactions in Leuckart-Wallach or Eschweiler-Clarke Reactions: High temperatures in the Leuckart-Wallach reaction can lead to the formation of N-formylated byproducts.[1] In the Eschweiler-Clarke reaction, insufficient formaldehyde or formic acid can result in incomplete methylation.[2] | - Optimize Leuckart-Wallach Conditions: Use an excess of ammonium formate and ensure the reaction temperature is carefully controlled. Subsequent hydrolysis of the N-formyl intermediate is necessary to obtain the free amine.[3] - Ensure Stoichiometry in Eschweiler-Clarke: Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[2] The reaction is typically heated to ensure the decomposition of formic acid to provide the hydride for reduction. |
Issue 2: Formation of Significant Side Products
| Side Product | Identification | Prevention |
| Over-alkylation (Di- or Tri-alkylation): Formation of secondary or tertiary amines when a primary amine is desired. | GC-MS: Look for molecular ion peaks corresponding to the addition of one or more alkyl groups. NMR: Appearance of new signals in the ¹H and ¹³C NMR spectra, particularly changes in the chemical shifts of protons and carbons near the nitrogen atom. | - Control Stoichiometry: Use a large excess of the amine starting material relative to the alkylating agent. - Choose a Bulky Alkylating Agent: Steric hindrance can disfavor over-alkylation. - Use Reductive Amination: This method is generally less prone to over-alkylation compared to direct alkylation with alkyl halides. |
| N-Formylated Adducts (Leuckart-Wallach Reaction): The amine product is formylated instead of alkylated. | IR Spectroscopy: A strong carbonyl stretch (C=O) will be present around 1670 cm⁻¹. ¹H NMR: A characteristic singlet for the formyl proton will appear downfield (around 8 ppm). | - Ensure Complete Hydrolysis: After the initial reaction, ensure complete acid or base-catalyzed hydrolysis of the intermediate formamide to liberate the free amine. |
| Unreacted Starting Material: Incomplete conversion of the ketone/aldehyde or primary/secondary amine. | TLC/GC-MS: Compare the reaction mixture to the starting material standards. | - Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or GC until the starting material is consumed. - Use a More Active Catalyst/Reducing Agent: Consider a more reactive reducing agent or, in the case of catalytic hydrogenation, ensure the catalyst is not poisoned. |
Issue 3: Difficulty in Product Isolation and Purification
| Problem | Troubleshooting Strategy |
| Product is an oil and will not crystallize as the hydrochloride salt. | - Ensure Anhydrous Conditions: Water can inhibit the crystallization of hydrochloride salts. Dry the free base thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before adding the HCl solution. - Use Anhydrous HCl: Prepare a solution of anhydrous HCl in a suitable solvent like isopropanol or diethyl ether. Bubbling HCl gas through the solvent is a common method. - Solvent Selection: Try different solvent systems for crystallization. Common choices include ethanol, isopropanol, or mixtures like ethanol/diethyl ether. - Trituration: Add a non-polar solvent (e.g., hexane or diethyl ether) to the oil and stir vigorously to induce precipitation of the solid salt. |
| Product is impure after initial crystallization. | - Recrystallization: Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form purer crystals. - Column Chromatography of the Free Base: Before converting to the hydrochloride salt, purify the crude free base using column chromatography. Silica gel is a common stationary phase, and a mobile phase of dichloromethane with a small percentage of methanol is often effective for amines.[4] |
| Emulsion formation during aqueous workup. | - Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(4-methoxyphenyl)ethylamine?
A1: One of the most common and versatile methods is the reductive amination of 4-methoxyphenylacetone with ammonia. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: How can I synthesize N-methyl-2-(4-methoxyphenyl)ethylamine?
A2: There are two primary approaches:
-
Reductive Amination: React 4-methoxyphenylacetone with methylamine using a suitable reducing agent.
-
Eschweiler-Clarke Reaction: Treat 2-(4-methoxyphenyl)ethylamine with an excess of formaldehyde and formic acid.[2] This method is specifically for methylation and avoids the formation of quaternary ammonium salts.[2]
Q3: What are the main advantages of using sodium triacetoxyborohydride (STAB) for reductive amination?
A3: STAB is a mild and selective reducing agent that can be used in one-pot reductive amination procedures. It is particularly effective for a wide range of aldehydes and ketones and is less toxic than sodium cyanoborohydride.
Q4: My hydrochloride salt is hygroscopic. How should I handle and store it?
A4: Hygroscopic salts should be handled quickly in a dry atmosphere, if possible (e.g., in a glove box). They should be stored in a tightly sealed container with a desiccant. Drying the purified salt under high vacuum can also help to remove residual moisture.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition.
Data Presentation
Table 1: Comparison of Reducing Agents in the Reductive Amination of a Model Ketone
| Reducing Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| H₂/Pd-C | Ethanol, 40°C, 24h, 5 atm H₂ | 61% | >98% | [5][6] |
| NaBH₄ | Methanol, reflux 2h, then add NaBH₄ and stir overnight | 96% | ~95% | [5][7] |
| NaBH(OAc)₃ | Dichloroethane, room temp, 18h | 93% | >99% | [5][7] |
| NaBH₃CN | Methanol, AcOH, room temp, 24h | 82% | >98% | [5][7] |
Note: Yields and purities are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)ethylamine via Reductive Amination with NaBH(OAc)₃
-
Materials:
-
4-methoxyphenylacetone (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Methanol (as solvent)
-
Dichloromethane (for workup)
-
1 M HCl (for workup)
-
1 M NaOH (for workup)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylacetone and ammonium acetate.
-
Dissolve the solids in methanol.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Once the reaction is complete, quench by the slow addition of 1 M HCl until the pH is ~2.
-
Extract the aqueous layer with dichloromethane to remove any unreacted ketone.
-
Basify the aqueous layer to pH >12 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Protocol 2: Synthesis of N-methyl-2-(4-methoxyphenyl)ethylamine via Eschweiler-Clarke Reaction
-
Materials:
-
2-(4-methoxyphenyl)ethylamine (1.0 equiv)
-
Formic acid (90%) (5.0 equiv)
-
Formaldehyde (37% aqueous solution) (2.5 equiv)
-
4 M HCl (for workup)
-
18 M NaOH (for workup)
-
Benzene (for extraction)
-
Anhydrous potassium carbonate (for drying)
-
-
Procedure:
-
In a round-bottom flask, cool the formic acid in an ice bath.
-
Slowly add the 2-(4-methoxyphenyl)ethylamine to the cold formic acid.
-
To this solution, add the formaldehyde solution.
-
Attach a reflux condenser and heat the mixture in an oil bath at 100°C for 6 hours. Vigorous evolution of CO₂ will be observed initially.[8]
-
Cool the reaction mixture and add 4 M HCl.
-
Evaporate the solution to dryness under reduced pressure.
-
Dissolve the residue in water and liberate the free base by adding 18 M NaOH until the solution is strongly basic.
-
Extract the aqueous layer with benzene (3x).
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Filter and concentrate under reduced pressure to obtain the crude N,N-dimethylated product.
-
Protocol 3: Preparation and Purification of the Hydrochloride Salt
-
Materials:
-
Crude amine free base
-
Isopropanol (or another suitable solvent)
-
Concentrated HCl or a solution of HCl in isopropanol
-
Diethyl ether (as an anti-solvent, optional)
-
-
Procedure:
-
Dissolve the crude amine free base in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol (or concentrated HCl) dropwise until the pH of the solution is acidic (test with pH paper).
-
If a precipitate forms, continue stirring in the ice bath for 30 minutes to maximize precipitation. If no precipitate forms, slowly add diethyl ether until the solution becomes cloudy, then cool and allow to crystallize.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol or diethyl ether.
-
Dry the solid under high vacuum to obtain the purified hydrochloride salt.
-
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. [PDF] Hitchhiker’s Guide to Reductive Amination | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-(4-Methoxyphenyl)ethylamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can originate from the synthetic route employed. If synthesized via reductive amination of 4-methoxyacetophenone, potential impurities include:
-
Unreacted starting materials: Such as 4-methoxyacetophenone.
-
Intermediates: Incomplete reaction may leave behind imine intermediates.
-
By-products: Formation of secondary amines from the reaction of the product with the starting aldehyde or ketone. If the Leuckart reaction is used, N-formyl derivatives can be present.
-
Reagents: Residual reducing agents or their by-products.
Q2: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?
A yellowish tint can indicate the presence of colored impurities, which may be polymeric by-products or degradation products. These can often be removed by recrystallization, sometimes with the addition of activated charcoal.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store the compound in a refrigerator.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The melting point of the compound may be lower than the boiling point of the solvent, or there are significant impurities present. | - Try to redissolve the oil by heating and adding a small amount of additional solvent. Allow for slower cooling. - Consider switching to a lower-boiling point solvent system. - If impurities are the issue, pre-purification by column chromatography may be necessary. |
| No crystals form upon cooling. | The solution may be supersaturated, or too much solvent was used. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - If too much solvent was used, evaporate some of the solvent to increase the concentration and attempt to cool again. |
| Very low recovery of the purified product. | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility. - When filtering, wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound streaks on the column. | The compound is interacting too strongly with the silica gel, possibly due to its basicity. | - Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Poor separation of the desired compound from impurities. | The solvent system (eluent) does not have the optimal polarity. | - If the compound is eluting too quickly, decrease the polarity of the eluent (e.g., decrease the percentage of methanol in a dichloromethane/methanol mixture). - If the compound is sticking to the top of the column, gradually increase the polarity of the eluent. |
| The hydrochloride salt is not moving from the origin on the TLC plate. | Amine hydrochlorides are often highly polar and may not move in non-polar or moderately polar solvent systems. | - It is often better to purify the free base of the amine by column chromatography and then convert it to the hydrochloride salt. - If chromatography of the salt is necessary, a highly polar eluent system, such as a higher percentage of methanol in dichloromethane with a triethylamine additive, may be required. |
Data Presentation
Qualitative Solubility of 2-(4-Methoxyphenyl)ethylamine and its Hydrochloride Salt
| Compound Form | Solvent | Qualitative Solubility | Notes |
| Hydrochloride Salt | DMSO | Soluble[1] | Useful for NMR sample preparation. |
| Hydrochloride Salt | Methanol | Soluble[1] | A potential solvent for recrystallization. |
| Hydrochloride Salt | Isopropanol | Likely Soluble | Often a good solvent for recrystallizing amine hydrochlorides.[2] |
| Hydrochloride Salt | Water | Very Soluble[3] | Can be used for acid-base extraction but may not be ideal for recrystallization due to high solubility. |
| Hydrochloride Salt | Diethyl Ether | Likely Insoluble | Can be used as an anti-solvent in recrystallization with a more polar solvent like isopropanol.[2] |
| Free Base | Dichloromethane | Soluble | Common solvent for extraction and chromatography. |
| Free Base | Chloroform | Soluble | Similar to dichloromethane. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Isopropanol
-
Diethyl ether (optional, as anti-solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve a saturated solution at high temperature.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
(Optional) If crystallization is slow or incomplete, add diethyl ether dropwise as an anti-solvent until the solution becomes cloudy, then allow it to stand.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol or a mixture of isopropanol and diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 2-(4-Methoxyphenyl)ethylamine (Free Base)
Objective: To purify the free base of 2-(4-Methoxyphenyl)ethylamine using silica gel column chromatography.
Materials:
-
Crude 2-(4-Methoxyphenyl)ethylamine (free base)
-
Silica gel (230-400 mesh)
-
Dichloromethane
-
Methanol
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent (e.g., 100% dichloromethane).
-
Dissolve the crude free base in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent such as 100% dichloromethane.
-
Gradually increase the polarity of the eluent by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane. For this compound, a starting eluent of 20:1 dichloromethane/methanol can be effective.
-
If streaking is observed, a small amount of triethylamine (0.5-1%) can be added to the eluent mixture.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified free base.
-
The purified free base can then be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same or another appropriate solvent.
Mandatory Visualizations
Caption: Purification workflows for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Stabilizing 2-(4-Methoxyphenyl)ethylamine Hydrochloride for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stability assessment of 2-(4-Methoxyphenyl)ethylamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[2][3] For enhanced stability, especially for reference standards or long-term archiving, storage under an inert gas like nitrogen is advisable to protect against air and light.[1][3] Storing the compound in a locked, corrosives area is also recommended.[1][4]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, similar amine compounds are susceptible to oxidation and reactions with atmospheric carbon dioxide. The primary amine group can be a site for oxidative degradation, potentially leading to the formation of imines or other oxidized species. The methoxy group on the phenyl ring is generally stable but can be subject to cleavage under harsh acidic conditions. Exposure to light may also catalyze degradation.
Q3: How can I assess the purity and degradation of my this compound sample over time?
A3: The purity and extent of degradation can be monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[5][6][7] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be employed, particularly for identifying volatile impurities.[6][7][8] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers another primary method for purity assessment without the need for a reference standard of the impurities.[6]
Q4: Are there any known incompatibilities for this compound that I should be aware of during storage and handling?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guide
Issue: I observe a change in the physical appearance (e.g., color change, clumping) of my stored this compound.
| Potential Cause | Troubleshooting Steps |
| Moisture Absorption | The compound may be hygroscopic.[2][3] Ensure the container is tightly sealed. Consider transferring the compound to a desiccator for storage. For future storage, handle the compound in a glove box or a controlled humidity environment. |
| Degradation | A color change may indicate chemical degradation. Assess the purity of the sample using a validated analytical method such as HPLC-UV or GC-MS. Compare the results with the initial certificate of analysis or a freshly opened sample. |
| Contamination | The sample may have been inadvertently contaminated. Review handling procedures and ensure that clean, dedicated spatulas and glassware are used. |
Issue: My analytical results show a decrease in the purity of the compound over time.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Conditions | Review the storage conditions and ensure they align with the recommendations (cool, dry, dark, inert atmosphere).[1][3][9] |
| Container Integrity | Check the container for any breaches in the seal that could allow for exposure to air or moisture. |
| Frequent Freeze-Thaw Cycles (for solutions) | If the compound is stored in solution, repeated freeze-thaw cycles can accelerate degradation. Aliquot the solution into smaller, single-use vials to minimize this effect. |
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound Under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| 2-8°C, Dark, Inert Atmosphere | Initial | 99.8 | White crystalline solid |
| 12 Months | 99.7 | White crystalline solid | |
| 24 Months | 99.6 | White crystalline solid | |
| 36 Months | 99.5 | White crystalline solid | |
| 25°C/60% RH, Ambient Light | Initial | 99.8 | White crystalline solid |
| 12 Months | 98.2 | Off-white solid | |
| 24 Months | 96.5 | Yellowish solid, slight clumping | |
| 36 Months | 94.1 | Yellow solid, clumping | |
| 40°C/75% RH, Ambient Light | Initial | 99.8 | White crystalline solid |
| 3 Months | 95.3 | Yellowish solid | |
| 6 Months | 91.0 | Yellow-brown solid, significant clumping |
Note: The data in this table is for illustrative purposes only and represents a hypothetical scenario to demonstrate how to present stability data.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte.
-
Inject the prepared sample solution.
-
Integrate the peak areas of the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose the solid compound to a light source with both UV and visible outputs (e.g., xenon lamp) for a defined period.
-
-
Analysis:
-
Analyze the stressed samples using the validated HPLC-UV method to observe for the formation of new peaks, indicating degradation products.
-
Visualizations
Caption: Experimental workflow for a long-term stability study.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methoxyphenyl)ethylamine Hydrochloride.
Troubleshooting Guide: Unexpected NMR Peaks
The appearance of unexpected signals in your ¹H NMR spectrum can arise from various sources, including impurities from the synthesis, degradation of the product, residual solvents, or instrumental artifacts. This guide will help you systematically identify the source of these extraneous peaks.
Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. How can I identify the source of these extra signals?
A1: Unexpected peaks in your NMR spectrum can be categorized into several common sources. To begin troubleshooting, consider the following possibilities:
-
Residual Solvents: The most common source of unexpected peaks. Deuterated solvents are never 100% pure and will always show residual signals. Additionally, solvents used during synthesis or purification may still be present in your sample.
-
Synthesis-Related Impurities: These can include unreacted starting materials, intermediates, or byproducts from side reactions.
-
Degradation Products: The compound may have degraded due to improper handling or storage.
-
Instrumental Artifacts: These are signals that are not from the sample itself but are generated by the NMR spectrometer.
The following sections will provide a more detailed breakdown of how to identify each of these.
Frequently Asked Questions (FAQs)
Category 1: Residual Solvents
Q2: I see a singlet around 7.26 ppm and another at 1.56 ppm in my CDCl₃ spectrum. What are these?
A2: These are very common residual solvent and water peaks. The peak at ~7.26 ppm is due to residual non-deuterated chloroform (CHCl₃) in the CDCl₃ solvent. The peak at ~1.56 ppm is typically due to residual water (H₂O) in the CDCl₃. The chemical shift of water can vary depending on the solvent, concentration, and temperature.
Q3: How can I confirm if an unexpected peak is from a solvent?
A3: You can consult a table of common NMR solvent impurities. These tables list the chemical shifts of various solvents in different deuterated solvents.
Data Presentation: Chemical Shifts of Common Laboratory Solvents
| Solvent | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.10 | s |
| Benzene | 7.36 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.75 (s) | s, s, s |
| Dimethyl sulfoxide (DMSO) | 2.62 | s |
| Ethanol | 3.72 (q), 1.24 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Heptane/Hexane | ~1.25 (br s), ~0.88 (t) | br s, t |
| Methanol | 3.49 | s |
| Tetrahydrofuran (THF) | 3.76 (t), 1.85 (t) | t, t |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet
Category 2: Synthesis-Related Impurities
A common synthetic route to 2-(4-Methoxyphenyl)ethylamine is the reduction of 4-methoxyphenylacetonitrile.
Experimental Protocols: Synthesis of 2-(4-Methoxyphenyl)ethylamine
A typical synthesis involves the reduction of 4-methoxyphenylacetonitrile with a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup and conversion to the hydrochloride salt.
Q4: I synthesized this compound from 4-methoxyphenylacetonitrile. What impurities should I look for?
A4: Potential impurities from this synthesis include:
-
Unreacted Starting Material: 4-methoxyphenylacetonitrile.
-
Intermediate Imine: The partially reduced intermediate.
-
Over-reduction/Hydrolysis Products: 2-(4-methoxyphenyl)ethanol and 4-methoxyphenylacetic acid.
Mandatory Visualization: Synthesis and Potential Impurities
Caption: Synthetic pathway and potential impurities.
Data Presentation: ¹H NMR Chemical Shifts of Potential Synthesis-Related Impurities (in CDCl₃)
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| Expected Product: this compound | Ar-H | ~7.1 (d), ~6.8 (d) | d, d |
| -O-CH ₃ | ~3.8 (s) | s | |
| -CH ₂-CH₂-NH₃⁺ | ~3.1 (t) | t | |
| -CH₂-CH ₂-NH₃⁺ | ~2.9 (t) | t | |
| -NH₃⁺ | broad s | broad s | |
| Impurity: 4-Methoxyphenylacetonitrile | Ar-H | 7.25 (d), 6.90 (d) | d, d |
| -CH ₂-CN | 3.69 (s) | s | |
| -O-CH ₃ | 3.81 (s) | s | |
| Impurity: 4-Methoxyphenylacetic Acid [1][2][3][4][5] | Ar-H | 7.21 (d), 6.88 (d) | d, d |
| -CH ₂-COOH | 3.60 (s) | s | |
| -O-CH ₃ | 3.81 (s) | s | |
| -COOH | ~11 (broad s) | broad s | |
| Impurity: 2-(4-Methoxyphenyl)ethanol [6] | Ar-H | 7.15 (d), 6.85 (d) | d, d |
| -CH ₂-CH₂OH | 3.84 (t) | t | |
| -CH₂-CH ₂OH | 2.85 (t) | t | |
| -O-CH ₃ | 3.79 (s) | s | |
| -OH | variable (broad s) | broad s |
Chemical shifts are approximate and can vary based on concentration and solvent. d = doublet, t = triplet, s = singlet.
Category 3: Degradation Products
Q5: My sample is old or has been stored improperly. What kind of degradation products might I see in the NMR?
A5: Phenylethylamines can be susceptible to oxidation. The primary amine can be oxidized to the corresponding aldehyde or carboxylic acid. Therefore, you might observe peaks corresponding to 4-methoxyphenylacetaldehyde or 4-methoxyphenylacetic acid.
Mandatory Visualization: Degradation Pathway
Caption: Potential oxidation degradation pathway.
Category 4: Instrumental Artifacts
Q6: I've ruled out solvent and chemical impurities. Could the extra peaks be from the instrument itself?
A6: Yes, several types of artifacts can appear in an NMR spectrum:
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large peak. They can be identified by changing the spinning rate, which will cause them to shift their position.
-
Quadrature Images (Ghost Peaks): These are artificial peaks that can sometimes appear as a mirror image of a real peak on the opposite side of the spectral center.
-
TMS Impurities: If tetramethylsilane (TMS) is used as an internal standard, you may see impurity peaks associated with it.
Mandatory Visualization: Troubleshooting Logic
Caption: Troubleshooting workflow for unexpected NMR peaks.
By systematically working through these possibilities, you can effectively identify the source of unexpected peaks in the NMR spectrum of this compound and ensure the accuracy of your experimental results.
References
- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenylacetic acid(104-01-8) 13C NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-METHOXYPHENETHYL ALCOHOL(702-23-8) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(4-Methoxyphenyl)ethylamine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-(4-Methoxyphenyl)ethylamine Hydrochloride and its structural analogs. The information presented is curated from experimental data to assist researchers in understanding the structure-activity relationships within this class of phenethylamine compounds and to inform future drug discovery and development efforts.
Introduction to 2-(4-Methoxyphenyl)ethylamine and its Analogs
2-(4-Methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine (4-MPEA), is a phenethylamine derivative characterized by a methoxy group at the para position of the phenyl ring. Phenethylamines are a broad class of compounds, many of which exhibit psychoactive properties and interact with various monoamine receptors and transporters in the central nervous system.[1] The biological activity of these compounds can be significantly altered by modifying the substituents on the phenyl ring, the ethylamine side chain, or the terminal amine group. This guide explores how these structural modifications in analogs of 2-(4-Methoxyphenyl)ethylamine influence their interaction with key biological targets, primarily serotonin and dopamine receptors.
Comparative Biological Activity
The biological activity of 2-(4-Methoxyphenyl)ethylamine and its analogs is largely determined by their affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, as well as the trace amine-associated receptor 1 (TAAR1).
Serotonin Receptor Interactions
Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring of phenethylamines significantly influence their affinity for serotonin receptors. Generally, the introduction of methoxy groups enhances affinity, with the 2,5-dimethoxy substitution pattern being particularly favorable for high affinity at 5-HT2A receptors.[2] N-alkylation, on the other hand, tends to decrease affinity for serotonin receptors.[2]
Below is a summary of the binding affinities (Ki) and functional potencies (EC50) of some 2,5-dimethoxy-substituted phenethylamine analogs at human serotonin receptors. While direct comparative data for 2-(4-Methoxyphenyl)ethylamine from the same study is unavailable, these data for its close analogs provide valuable insights into the effects of various substitutions.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Reference |
| 2C-H (2,5-Dimethoxyphenethylamine) | 680 ± 150 | 1100 ± 200 | 1300 ± 200 | 4800 ± 1100 | [3] |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 48 ± 6 | 47 ± 11 | 220 ± 40 | 3100 ± 400 | [3] |
| 2C-I (4-Iodo-2,5-dimethoxyphenethylamine) | 25 ± 4 | 24 ± 4 | 140 ± 20 | 2200 ± 300 | [3] |
| 2C-E (4-Ethyl-2,5-dimethoxyphenethylamine) | 53 ± 11 | 39 ± 9 | 200 ± 40 | 2500 ± 300 | [3] |
Note: Data is presented as mean ± SEM. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Dopamine Receptor and Transporter Interactions
The interaction of phenethylamines with dopamine receptors and transporters is another critical aspect of their pharmacological profile. The following table presents the binding affinities (Ki) of some phenethylamine analogs at the human dopamine D2 receptor and the dopamine transporter (DAT).
| Compound | D2 Ki (nM) | DAT Ki (nM) | Reference |
| 2C-H (2,5-Dimethoxyphenethylamine) | >10,000 | >10,000 | [3] |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 5,600 ± 1,200 | >10,000 | [3] |
| 2C-I (4-Iodo-2,5-dimethoxyphenethylamine) | 3,900 ± 800 | >10,000 | [3] |
| 2C-E (4-Ethyl-2,5-dimethoxyphenethylamine) | 6,000 ± 1,300 | >10,000 | [3] |
Note: Data is presented as mean ± SEM. Higher Ki values indicate lower binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of 2-(4-Methoxyphenyl)ethylamine and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A or D2)
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)
-
Test compounds (this compound and its analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to measure the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, which leads to an increase in intracellular calcium levels.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells with 5-HT2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere and grow to confluency.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.
-
Compound Preparation: Prepare a separate plate with the test compounds at various concentrations in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. The instrument will measure the baseline fluorescence, then inject the test compound from the compound plate, and continue to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Signaling Pathways
The biological effects of 2-(4-Methoxyphenyl)ethylamine and its analogs are mediated through complex intracellular signaling cascades initiated by receptor activation. Below are diagrams of key signaling pathways.
Conclusion
The biological activity of this compound and its analogs is highly dependent on their specific substitution patterns. Modifications to the phenyl ring and the ethylamine side chain can significantly alter their affinity and efficacy at serotonin and dopamine receptors, as well as TAAR1. The provided data and experimental protocols offer a framework for the rational design and evaluation of novel phenethylamine derivatives with desired pharmacological profiles. Further comprehensive studies directly comparing a wide range of analogs under consistent experimental conditions are warranted to fully elucidate the nuanced structure-activity relationships within this important class of compounds.
References
Advancing Quality Control: A Comparative Validation of Analytical Methods for 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For Immediate Release
In the landscape of pharmaceutical development and quality control, the precision and efficiency of analytical methods are paramount. This guide presents a comprehensive validation and comparison of a newly developed Ultra-Performance Liquid Chromatography (UPLC) method against a traditional High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride. This comparison is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to support the selection of the most suitable analytical strategy.
Method Performance Comparison
The validation of both the traditional HPLC and the new UPLC methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The key performance parameters are summarized below, demonstrating the superior performance of the novel UPLC method in terms of speed, sensitivity, and efficiency.
| Validation Parameter | Traditional HPLC Method | Novel UPLC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9992 | 0.9999 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 1 - 100 | Relevant concentration range |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 0.8% | ≤ 2.0% |
| - Intermediate Precision | < 1.8% | < 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.1 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 0.3 | Reportable |
| Specificity/Selectivity | No interference from placebo and degradants | No interference from placebo and degradants | No interference at the analyte's retention time |
| Robustness | Minor variations in flow rate and mobile phase composition did not significantly affect results | Highly robust to minor variations in flow rate, column temperature, and mobile phase composition | %RSD < 2.0% for system suitability parameters |
| Run Time (minutes) | 15 | 3 | As short as possible |
Experimental Protocols
Detailed methodologies for both the traditional HPLC and the novel UPLC methods are provided to ensure reproducibility.
Traditional HPLC Method Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound (100 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution.
-
Sample Solution: An accurately weighed portion of the sample was dissolved in the mobile phase to achieve a final concentration within the calibration range.
Novel UPLC Method Protocol
1. Instrumentation and Conditions:
-
UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: 0-0.5 min, 5% B; 0.5-2.0 min, 5-95% B; 2.0-2.5 min, 95% B; 2.5-2.6 min, 95-5% B; 2.6-3.0 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound (100 µg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water. Calibration standards were prepared by serial dilution.
-
Sample Solution: An accurately weighed portion of the sample was dissolved in the diluent to achieve a final concentration within the calibration range.
Visualizing the Validation Workflow
To clearly delineate the logical flow of the analytical method validation process, the following diagram was generated.
Caption: Workflow for analytical method validation.
Signaling the Path to Method Selection
The decision-making process for selecting an appropriate analytical method involves weighing various factors, from performance characteristics to resource availability.
Caption: Decision tree for method selection.
A Researcher's Guide to Antibody Cross-Reactivity Assessment for 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For researchers, scientists, and drug development professionals, the specificity of an antibody to its target is paramount for the validity and reliability of experimental results. When developing immunoassays for small molecules such as 2-(4-Methoxyphenyl)ethylamine Hydrochloride, the potential for cross-reactivity with structurally similar molecules is a significant concern that can lead to inaccurate quantification and false-positive results.
Since no commercial antibodies are readily available for this compound, this guide provides a comparative framework for assessing the cross-reactivity of a custom-developed antibody. We will compare two gold-standard techniques: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). This guide presents hypothetical performance data to illustrate the comparison and provides detailed experimental protocols to aid in the design and execution of these critical validation assays.
Comparison of Cross-Reactivity Assessment Methods
The choice between competitive ELISA and SPR for cross-reactivity analysis depends on the specific requirements of the research, such as the need for high-throughput screening, detailed kinetic data, or cost considerations.
Competitive ELISA is a robust and widely used technique for quantifying small molecules. In this format, the free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. It is a cost-effective method suitable for screening a large number of compounds.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[1][2][3] It provides detailed kinetic information, including the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.[2][4] A lower K_D value signifies a higher binding affinity.[4] This level of detail is invaluable for a deep understanding of antibody-antigen binding dynamics but typically comes at a higher instrument cost and lower throughput compared to ELISA.
Quantitative Data Comparison
To assess the specificity of a hypothetical monoclonal antibody developed against this compound, its binding to a panel of structurally related molecules would be evaluated. The following table summarizes potential data from such a cross-reactivity analysis using both competitive ELISA and SPR.
Table 1: Hypothetical Cross-Reactivity Data for a Monoclonal Antibody Against this compound
| Compound Tested | Structure | Competitive ELISA | Surface Plasmon Resonance |
| IC50 (nM) | K_D (nM) | ||
| Target Analyte: | |||
| 2-(4-Methoxyphenyl)ethylamine HCl | 15 | 10 | |
| Potential Cross-Reactants: | |||
| 4-Methoxyphenethylamine (O-Methyltyramine)[5][6] | 35 | 25 | |
| Tyramine | 1,200 | 950 | |
| Phenethylamine | > 10,000 | > 10,000 | |
| 3,4-Dimethoxyphenethylamine | 850 | 600 | |
| Amphetamine | > 20,000 | > 20,000 |
*Lower values indicate higher affinity/potency. IC50 (Half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor.[7][8][9] K_D (Equilibrium Dissociation Constant) is a direct measure of binding affinity.[4][8]
Data Interpretation: The hypothetical data indicates that the antibody has the highest affinity for its intended target, 2-(4-Methoxyphenyl)ethylamine. It shows some cross-reactivity with 4-Methoxyphenethylamine, which is structurally very similar. The cross-reactivity is significantly lower for Tyramine and 3,4-Dimethoxyphenethylamine, which have different substitutions on the phenyl ring. The antibody shows negligible binding to Phenethylamine and Amphetamine, demonstrating good specificity against molecules lacking the methoxy group or possessing an alpha-methyl group, respectively. While IC50 and K_D are not directly comparable, they both show the same trend in binding preference.[8]
Experimental Protocols
Detailed and consistent protocols are essential for generating reliable and reproducible cross-reactivity data.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the IC50 values for the target analyte and potential cross-reactants.
1. Reagent Preparation:
- Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
- Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBS-T).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
- Assay Buffer: 0.5% BSA in PBS-T.
- Antigen-Enzyme Conjugate: 2-(4-Methoxyphenyl)ethylamine conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer. The optimal dilution must be determined via titration.
- Antibody Solution: Purified monoclonal antibody against this compound, diluted in Coating Buffer. Optimal concentration (e.g., 1-10 µg/mL) needs to be determined.[10]
- Standards and Competitors: Prepare serial dilutions of the target analyte and each potential cross-reactant compound in Assay Buffer.
2. Assay Procedure:
- Coating: Add 100 µL of the antibody solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[10]
- Washing: Remove the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[10]
- Washing: Repeat the wash step as in step 2.
- Competitive Reaction: Add 50 µL of standard/competitor solution and 50 µL of the antigen-HRP conjugate solution to each well. Incubate for 1-2 hours at 37°C.[10]
- Washing: Repeat the wash step, but increase to 4-5 times to remove all unbound reagents.
- Detection: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
- Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
- Read Plate: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Plot the absorbance against the logarithm of the competitor concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
- Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor) * 100
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the determination of binding kinetics (k_on, k_off) and affinity (K_D).
1. Reagent and Instrument Preparation:
- SPR Instrument: e.g., a Biacore system.[1]
- Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.
- Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
- Running Buffer: HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant), filtered and degassed.
- Ligand: The purified monoclonal antibody against this compound, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) for immobilization.
- Analytes: Prepare a series of dilutions for the target molecule and each potential cross-reactant in Running Buffer. Include a buffer-only sample for double referencing.
2. Assay Procedure:
- Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Ligand Immobilization: Inject the antibody solution over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).
- Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without antibody immobilization.
- Kinetic Analysis:
- Association: Inject the highest concentration of the analyte over the ligand and reference surfaces for a set time (e.g., 120 seconds) to monitor the binding phase.
- Dissociation: Switch back to running buffer flow and monitor the dissociation phase for a set time (e.g., 300 seconds).
- Perform a full kinetics series by injecting a range of analyte concentrations (e.g., a 3-fold dilution series from 1000 nM down to 1 nM) and a buffer blank.
- Regeneration: If necessary, inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte and prepare the surface for the next cycle. The stability of the antibody to regeneration must be confirmed.
3. Data Analysis:
- Subtract the reference flow cell data from the active flow cell data for each injection ("double referencing").
- Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
- The fitting will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Visualizations
Logical and Experimental Workflows
Diagrams are provided to visually summarize the experimental workflows and the logical basis for cross-reactivity assessment.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Caption: Structural similarity determines the potential for antibody cross-reactivity.
References
- 1. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 2. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. O-Methyltyramine | C9H13NO | CID 4657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Methoxyphenyl)ethylamine | 55-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Study of 2-(4-Methoxyphenyl)ethylamine Hydrochloride and Other Phenylethylamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(4-Methoxyphenyl)ethylamine Hydrochloride and other key phenylethylamines. It includes a comprehensive overview of their receptor binding affinities, functional activities, and the experimental protocols used for their characterization.
Substituted phenethylamines represent a broad class of compounds with significant pharmacological interest due to their diverse interactions with various receptors in the central nervous system.[1] Their therapeutic potential and psychoactive properties are largely dictated by the specific substitutions on the phenethylamine core structure.[2] This guide focuses on a comparative analysis of this compound and other structurally related phenylethylamines, providing key data to inform research and development.
Comparative Receptor Binding Affinities
The interaction of phenylethylamines with a variety of receptors, including serotonin (5-HT), adrenergic (α), and trace amine-associated receptors (TAARs), is fundamental to their pharmacological profiles.[1][3] The binding affinity, typically expressed as the inhibition constant (Ki), is a critical parameter for quantifying this interaction. A lower Ki value indicates a higher binding affinity.
The following table summarizes the in vitro binding affinities (Ki, nM) of 2-(4-Methoxyphenyl)ethylamine and a selection of other phenylethylamines for key receptors.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | α1A (Ki, nM) | α2A (Ki, nM) | TAAR1 (rat) (Ki, nM) |
| 2-(4-Methoxyphenyl)ethylamine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Phenethylamine | >10,000 | >10,000 | >10,000 | >10,000 | 880 |
| 2C-B | 61 | 101 | 1,400 | 4,500 | 5 |
| 2C-I | 95 | 162 | 2,100 | 5,600 | 4 |
| 2C-T-2 | 46 | 350 | 1,400 | 4,500 | 5 |
| Mescaline | 4000 | 6940 | >10,000 | >10,000 | 1800 |
Note: Data compiled from multiple sources.[4] Direct binding data for this compound is limited in publicly available literature.
Comparative Functional Activity
Beyond binding affinity, the functional activity of a compound at a receptor determines its biological effect. This is often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). A lower EC50 or IC50 value indicates greater potency.
The following table presents the functional potencies (EC50, nM) of various phenylethylamines at the human TAAR1 and serotonin 5-HT2A receptors.
| Compound | hTAAR1 (EC50, nM) | h5-HT2A (EC50, nM) |
| β-Phenylethylamine | 324[5] | >10,000 |
| p-Tyramine | 214[5] | >10,000 |
| Amphetamine | 210 (R-isomer)[5] | >10,000 |
| 2C-O-2 | 3600[6] | 16[6] |
| 2C-O-22 | 9600[6] | 2600[6] |
Note: Data compiled from multiple sources.[5][6] The functional activity is often measured by cAMP accumulation for Gs-coupled receptors like TAAR1, or calcium flux for Gq-coupled receptors like 5-HT2A.
Signaling Pathways
Phenylethylamines elicit their cellular effects by activating specific intracellular signaling cascades. The two primary receptor families discussed in this guide, serotonin 5-HT2A receptors and Trace Amine-Associated Receptor 1 (TAAR1), utilize distinct G-protein-coupled signaling pathways.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR).[4] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Figure 1. Simplified Gq-coupled signaling pathway of the 5-HT2A receptor.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
TAAR1 is a GPCR that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[7][8] TAAR1 can also signal through other pathways, including Gq, G13, and β-arrestin, leading to the activation of extracellular signal-regulated kinase (ERK) and other effectors.[1][7][9]
Figure 2. Canonical Gs-coupled signaling pathway of TAAR1.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of comparative pharmacology. The following sections provide detailed methodologies for key in vitro assays used to characterize the interaction of phenylethylamines with their target receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by a non-labeled test compound.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT2A or TAAR1).
-
Radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-p-Tyramine for TAAR1).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and test compound wells (membranes + radioligand + varying concentrations of the test compound).[9]
-
Incubation: Add assay buffer, radioligand, and cell membranes to each well. For test compound wells, add serial dilutions of the compound. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.[9]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.[9]
Figure 3. General experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) and efficacy of a compound at Gs-coupled receptors like TAAR1.
Objective: To measure the production of intracellular cAMP in response to receptor activation by a test compound.
Materials:
-
HEK293 cells (or another suitable cell line) expressing the receptor of interest (e.g., human TAAR1).
-
Test compounds (e.g., this compound).
-
Assay medium (e.g., DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[11]
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the culture medium with assay medium containing a PDE inhibitor and incubate for a short period.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (e.g., a known agonist like β-phenylethylamine) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. The EC50 value and the maximum response (Emax) can be determined from this curve.
Pharmacokinetics and Metabolism
The in vivo effects of phenylethylamines are significantly influenced by their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The metabolism of phenylethylamines primarily involves oxidative deamination by monoamine oxidases (MAO-A and MAO-B) and O-demethylation for methoxy-substituted compounds.[12] For example, the metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in rats involves both deamination to form an aldehyde, which is then oxidized to a carboxylic acid or reduced to an alcohol, and O-desmethylation followed by acetylation of the amino group.[13][14]
Comprehensive and directly comparative pharmacokinetic data for a wide range of phenylethylamines, including this compound, is limited in the scientific literature. Further research is needed to fully characterize and compare the in vivo disposition of these compounds.
Conclusion
This guide provides a comparative overview of this compound and other phenylethylamines, focusing on their interactions with key CNS receptors. The provided data tables and experimental protocols offer a valuable resource for researchers in the fields of pharmacology and drug discovery. The visualization of the primary signaling pathways and a typical experimental workflow aims to facilitate a deeper understanding of the molecular mechanisms underlying the activity of these compounds. Further investigation into the structure-activity relationships and in vivo pharmacokinetic profiles of this compound class will be crucial for the development of novel therapeutics.
References
- 1. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic studies in vivo with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 7. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Reproducibility of Published Results on 2-(4-Methoxyphenyl)ethylamine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of published data concerning 2-(4-Methoxyphenyl)ethylamine Hydrochloride, a versatile intermediate in pharmaceutical synthesis and a compound of interest in neuroscience research. Due to the limited availability of studies directly assessing the reproducibility of this specific compound, this guide synthesizes available data on its synthesis, characterization, and biological activity, alongside comparable data for alternative phenethylamine derivatives to provide a framework for experimental design and evaluation.
Comparison of Physicochemical and Biological Properties
The following table summarizes key data points for this compound and a structurally related compound, 2,5-Dimethoxy-4-iodophenethylamine (2C-I), which also exhibits monoamine oxidase (MAO) inhibitory activity. This comparative data is essential for researchers exploring potential alternatives or seeking to understand the structure-activity relationships within this class of compounds.
| Parameter | This compound | 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride (2C-I)[1] |
| Molecular Formula | C₉H₁₃NO·HCl | C₁₀H₁₄INO₂·HCl |
| Molecular Weight | 187.67 g/mol | 343.6 g/mol |
| Melting Point | 210 °C[2] | Not explicitly stated |
| Purity | ≥98% | ≥98% |
| Biological Activity | Inhibitor of tyramine and tryptamine deamination[3] | Monoamine Oxidase (MAO) Inhibitor |
| MAO-A Inhibition (IC₅₀) | Data not available in searched literature | 79 µM |
| MAO-B Inhibition (IC₅₀) | Data not available in searched literature | Not a significant inhibitor |
| Norepinephrine Transporter Inhibition (IC₅₀) | Data not available in searched literature | 37 µM |
| Dopamine Transporter Inhibition | Data not available in searched literature | Not a significant inhibitor |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are methodologies for the synthesis and biological evaluation of phenethylamine derivatives, drawn from published literature.
Synthesis of 1-(4-methoxyphenyl)ethylamine
While a detailed, reproducible synthesis for this compound was not found in the searched literature, a patent by Reddy et al. (2015) describes a scalable process for the closely related 1-(4-methoxyphenyl)ethylamine, which can serve as a foundational method.[4]
Procedure:
-
Imine Formation: A mixture of 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine is refluxed in toluene in the presence of p-toluenesulfonic acid with azeotropic removal of water.
-
Reduction: The resulting imine is reduced using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
-
Purification and Salt Formation: The crude product is purified and then treated with hydrochloric acid in isopropanol to yield the hydrochloride salt, which is subsequently crystallized from ethyl acetate.
Characterization: The final product is characterized by its melting point, chiral purity (determined by HPLC), and spectral data (IR and NMR).[4]
Monoamine Oxidase (MAO) Inhibition Assay
The following protocol is based on the methodology used to evaluate the MAO inhibitory activity of 2C-I and can be adapted for this compound.[1]
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Incubation: The test compound (at varying concentrations) is incubated with the respective MAO enzyme and a non-selective substrate such as kynuramine.
-
Detection: The rate of product formation is measured spectrophotometrically or fluorometrically.
-
Data Analysis: IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
Caption: Synthesis of 1-(4-methoxyphenyl)ethylamine Hydrochloride.
Caption: Workflow for determining MAO inhibitory activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-(4-Methoxyphenyl)ethylamine | 55-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
Comparative Analysis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride and Structurally Related Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-Methoxyphenethylamine (4-MPEA), with its structural analogs, Phenethylamine (PEA) and Tyramine. This objective analysis is supported by available experimental data to aid in research and development decisions.
Executive Summary
This compound and its counterparts are biogenic amines that interact with various components of the monoaminergic system. While sharing a common phenethylamine backbone, substitutions on the phenyl ring dramatically alter their pharmacological profiles. Phenethylamine is an endogenous trace amine with psychostimulant properties, primarily acting as a releasing agent of dopamine and norepinephrine and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). Tyramine, found in various foods, also acts as a monoamine releasing agent and TAAR1 agonist but has limited blood-brain barrier permeability. This compound is a serotonin and norepinephrine releasing agent and a weak partial agonist at TAAR1. The following sections provide a detailed comparison of their in vitro pharmacology, supported by experimental data and protocols.
Data Presentation
The following tables summarize the available quantitative data for this compound, Phenethylamine, and Tyramine, focusing on their interactions with key targets in the monoaminergic system.
Table 1: Receptor and Transporter Binding Affinities (Ki, µM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| 2-(4-Methoxyphenyl)ethylamine HCl | Data not available | Data not available | Data not available |
| Phenethylamine HCl | ~0.6 | ~38 | ~0.1 |
| Tyramine HCl | Data not available | Data not available | Data not available |
Table 2: Receptor Activation (EC50, µM)
| Compound | Trace Amine-Associated Receptor 1 (TAAR1) |
| 2-(4-Methoxyphenyl)ethylamine HCl | ~5.98 (partial agonist) |
| Phenethylamine HCl | ~8.8 |
| Tyramine HCl | ~9.5 |
Table 3: Enzyme Inhibition (IC50, µM)
| Compound | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase B (MAO-B) |
| 2-(4-Methoxyphenyl)ethylamine HCl | Data not available | Data not available |
| Phenethylamine HCl | Weak inhibitor | Substrate |
| Tyramine HCl | Substrate | Substrate |
Note: "Data not available" indicates that specific quantitative values were not found in the searched literature. Phenethylamine and Tyramine are primarily substrates for MAO enzymes rather than direct inhibitors; however, at high concentrations, competitive inhibition can occur.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding control: Cocaine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds (2-(4-Methoxyphenyl)ethylamine HCl, Phenethylamine HCl, Tyramine HCl).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the appropriate radioligand.
-
For the determination of non-specific binding, add a high concentration of the respective non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
Incubate the plates at room temperature for 60-120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TAAR1 Receptor Activation Assay (cAMP Measurement)
This protocol measures the ability of a compound to activate TAAR1, typically by quantifying the downstream production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Test compounds.
-
Forskolin (positive control).
Procedure:
-
Plate the TAAR1-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
Add the test compounds at various concentrations to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate a concentration-response curve and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency (IC50) of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or a fluorescent substrate).
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test compounds.
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).
-
96-well microplates.
-
Fluorimeter or spectrophotometer.
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation using a fluorimeter or spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the compounds discussed.
Navigating the Neuromodulatory Landscape: A Comparative Guide to 2-(4-Methoxyphenyl)ethylamine Hydrochloride in Receptor Binding and Enzyme Inhibition Assays
For researchers, scientists, and professionals in drug development, the precise evaluation of novel compounds is paramount. This guide provides a comprehensive comparison of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-methoxyphenethylamine, against other phenethylamine derivatives in key neurological assays. It delves into its performance in receptor binding and enzyme inhibition studies, supported by experimental data and detailed methodologies to ensure accurate and reproducible results.
2-(4-Methoxyphenyl)ethylamine and its analogs are a class of compounds known for their interaction with various components of the central nervous system, including neurotransmitter receptors and transporters. Their structural similarity to endogenous monoamines like dopamine and serotonin makes them valuable tools for studying neurological pathways and for the development of novel therapeutics. This guide will focus on its application in two critical types of assays: Serotonin 5-HT2A receptor binding assays and Monoamine Oxidase (MAO) inhibition assays.
Comparative Analysis of Receptor Binding Affinities
The affinity of a compound for a specific receptor is a key determinant of its potential biological effect. Radioligand binding assays are the gold standard for quantifying this interaction. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity. Lower Ki values indicate a higher affinity.
While specific Ki values for this compound are not always the central focus of every study, comparative analyses of phenethylamine derivatives consistently demonstrate the influence of substitutions on the phenyl ring on receptor affinity. For instance, studies on a range of substituted phenethylamines have shown that methoxy groups, such as the one present in 2-(4-Methoxyphenyl)ethylamine, contribute to the compound's affinity for serotonin receptors, particularly the 5-HT2A subtype.[1][2][3]
Below is a table summarizing the reported binding affinities (Ki in nM) of 2-(4-Methoxyphenyl)ethylamine and a selection of alternative phenethylamine derivatives for the human serotonin 5-HT2A receptor.
| Compound | 5-HT2A Receptor Affinity (Ki, nM) |
| 2-(4-Methoxyphenyl)ethylamine | Data not consistently reported as a standalone compound in comparative tables. Structure-activity relationship studies suggest moderate affinity. |
| 2C-I | 0.4[2] |
| 25I-NBOMe | 0.044[2] |
| Mescaline | 530[2] |
| 2C-T-2 | 46[2] |
| 2C-T-7 | 1[2] |
Note: The data presented are compiled from various sources and experimental conditions may vary.
Experimental Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol provides a generalized framework for conducting a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin or other suitable 5-HT2A antagonist.
-
Test compound: this compound and alternatives.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Microplate and filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, cell membranes, radioligand, and either the test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Analysis of Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain. The inhibitory potential of a compound is typically assessed using a spectrophotometric or fluorometric assay that measures the product of the MAO-catalyzed reaction.
Studies have investigated the MAO inhibitory properties of various phenethylamine derivatives. While some derivatives are potent inhibitors, others show weaker activity. The inhibitory profile (i.e., selectivity for MAO-A vs. MAO-B) is also a critical parameter.
The following table provides a qualitative comparison of the MAO inhibitory activity of 2-(4-Methoxyphenyl)ethylamine and related compounds, as inferred from structure-activity relationship studies.
| Compound | MAO-A Inhibition | MAO-B Inhibition |
| 2-(4-Methoxyphenyl)ethylamine | Reported to have inhibitory effects, with selectivity varying based on experimental conditions. | Reported to have inhibitory effects, with selectivity varying based on experimental conditions. |
| p-Methoxyamphetamine (PMA) | Potent inhibitor[4] | Moderate inhibitor[4] |
| Amphetamine | Moderate inhibitor | Potent inhibitor |
| Selegiline (Deprenyl) | Weak inhibitor | Potent and selective inhibitor |
| Moclobemide | Potent and selective inhibitor | Weak inhibitor |
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for determining the MAO inhibitory activity of test compounds using a commercially available kit or a custom-prepared enzyme source.
Materials:
-
Source of MAO enzyme (e.g., rat or human liver mitochondria, recombinant human MAO-A and MAO-B).
-
MAO substrate (e.g., kynuramine, p-tyramine, or a proprietary substrate).
-
Test compound: this compound and alternatives.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Detection reagent (e.g., horseradish peroxidase and a chromogenic or fluorogenic substrate).
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the MAO enzyme and the test compounds in the assay buffer.
-
Pre-incubation: In a microplate, add the MAO enzyme and the test compound or buffer (for control). Pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the MAO substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction (if necessary) and add the detection reagent. The product of the MAO reaction (e.g., hydrogen peroxide) reacts with the detection reagent to produce a colored or fluorescent signal.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
This compound serves as a valuable research tool in the study of monoaminergic systems. Its activity in receptor binding and enzyme inhibition assays highlights the importance of its methoxy substitution in modulating its pharmacological profile. The provided protocols offer a foundation for the standardized evaluation of this and other phenethylamine derivatives, facilitating the discovery and development of new therapeutic agents for neurological and psychiatric disorders. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to rigorous scientific standards for data generation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride and Commercial Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological profile and preclinical efficacy of 2-(4-Methoxyphenyl)ethylamine Hydrochloride against established commercially available antidepressant drugs. Due to its mechanism of action as a monoamine releasing agent, the most relevant comparators are Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a cornerstone in the management of major depressive disorder.
Introduction to the Compounds
This compound , also known as 4-Methoxyphenethylamine (4-MPEA) or O-methyltyramine, is a phenethylamine compound found in various plant species and naturally in human urine.[1] In vitro studies have characterized it as a serotonin and norepinephrine releasing agent, a weak dopamine reuptake inhibitor, and a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).[1] While its neurochemical profile suggests potential psychoactive effects, comprehensive preclinical and clinical efficacy data, particularly in the context of depression, are notably absent from publicly available literature.
Commercially Available Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressant medications approved for the treatment of major depressive disorder, anxiety disorders, and chronic pain conditions.[2][3] This guide will focus on two widely prescribed SNRIs, Venlafaxine and Duloxetine , as representative examples for comparison. These drugs exert their therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters.[3]
Comparative Pharmacological and Efficacy Data
The following tables summarize the available pharmacological and preclinical efficacy data for this compound and the selected SNRIs.
Table 1: General Pharmacological Comparison
| Feature | This compound | Venlafaxine | Duloxetine |
| Mechanism of Action | Serotonin and Norepinephrine Releasing Agent; Weak Dopamine Reuptake Inhibitor; TAAR1 Partial Agonist.[1] | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[4] | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[5][6][7] |
| Primary Therapeutic Class | Not Established | Antidepressant, Anxiolytic.[4] | Antidepressant, Anxiolytic, Analgesic for Neuropathic Pain.[2][5][6][7] |
| Metabolism | Primarily by Monoamine Oxidase B (MAO-B).[1] | Extensively metabolized in the liver, primarily via CYP2D6.[4] | Metabolized in the liver by CYP2D6 and CYP1A2. |
Table 2: Preclinical Efficacy in Models of Depression
| Experimental Model | This compound | Venlafaxine | Duloxetine |
| Forced Swim Test (FST) in Rodents | No data available in published literature. | Significant decrease in immobility time. At a dose of 10 mg/kg, venlafaxine has been shown to reduce immobility time in mice, indicating an antidepressant-like effect.[8] | Significant decrease in immobility time or number of stops. At a dose of 40 mg/kg, duloxetine reduced the number of stops in the FST in rats.[1] Another study showed a significant reduction in the number of stops, but not immobility time, at the same dose.[5][6][7] |
| Tail Suspension Test (TST) in Mice | No data available in published literature. | Significant decrease in immobility time. Venlafaxine at 10 mg/kg demonstrated a reduction in immobility time in the TST.[8] | Data less commonly reported than FST, but expected to show a decrease in immobility. |
It is critical to note the absence of published preclinical data for this compound in standard behavioral models of depression. This significant data gap precludes a direct efficacy comparison with established antidepressants like venlafaxine and duloxetine.
Experimental Protocols
Detailed methodologies for the key preclinical assays are provided below to facilitate the understanding and potential replication of these experiments.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[9][10][11]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 12 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.[12]
-
Procedure:
-
Pre-test Session (Day 1): Animals are placed in the water cylinder for a 15-minute habituation session. This is to induce a state of "behavioral despair."
-
Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., this compound, Venlafaxine, Duloxetine) or vehicle at a specified time before the test (e.g., 30-60 minutes). They are then placed back into the water cylinder for a 5-6 minute test session.[9][10]
-
-
Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the test session.[9]
-
Endpoint: A significant reduction in immobility time compared to the vehicle-treated control group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy, primarily in mice.[13][14][15][16][17]
-
Apparatus: A horizontal bar is set up at a sufficient height from the ground.
-
Procedure:
-
The mouse's tail is attached to the horizontal bar using adhesive tape, so that the animal is suspended by its tail.
-
The duration of the test is typically 6 minutes.
-
-
Data Collection: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
Endpoint: A reduction in the duration of immobility in the drug-treated group compared to the control group suggests antidepressant activity.
Visualizing Mechanisms and Workflows
Signaling Pathway: SNRI Mechanism of Action
Caption: Mechanism of action of SNRIs.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Conclusion
This comparative guide highlights the pharmacological profile of this compound and contrasts it with two commercially successful SNRIs, venlafaxine and duloxetine. While the mechanism of action of this compound as a serotonin and norepinephrine releasing agent suggests a potential for antidepressant effects, there is a critical lack of empirical evidence from established preclinical models of depression. In contrast, venlafaxine and duloxetine have well-documented efficacy in these models, which has translated to their successful clinical use. For researchers and drug development professionals, this underscores the necessity of conducting rigorous preclinical behavioral screening to validate the therapeutic potential of novel compounds. Future investigations into this compound should prioritize in vivo studies, such as the Forced Swim Test and Tail Suspension Test, to ascertain any potential antidepressant efficacy before further development is considered.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical screening for antidepressant activity - shifting focus away from the Forced Swim Test to the use of translational biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. lasa.co.uk [lasa.co.uk]
- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Tail suspension test - Wikipedia [en.wikipedia.org]
- 14. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Methoxyphenyl)ethylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS No. 645-58-9), ensuring compliance with safety protocols and environmental regulations.
I. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
| Protective Equipment | Specifications and Use |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron is required. |
| Respiratory Protection | In case of dust or aerosols, use a NIOSH-approved respirator. |
Handling Precautions:
-
Avoid generating dust.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal can pose a significant risk to the environment and public health.
-
Waste Identification and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Spill Management:
-
In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
For small spills, carefully sweep the solid material into a container for disposal.
-
For larger spills, it may be appropriate to absorb the material with an inert substance (e.g., sand, vermiculite) before collection.
-
-
Final Disposal:
-
The primary recommended method of disposal is to transfer the waste to a licensed and approved hazardous waste disposal facility.[1][2][3]
-
Some regulations may permit incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by qualified personnel at a licensed facility.
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
III. Regulatory Compliance
It is the responsibility of the waste generator to correctly classify and label the waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS No. 645-58-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic amine salt. Aromatic amines as a class can be hazardous, and appropriate precautions must be taken. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1][2][3] | Provides resistance to a broad range of chemicals, including amines.[2] Check gloves for rips or punctures before use and replace immediately if contaminated.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes and airborne powder. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is recommended, especially when handling the powder outside of a certified chemical fume hood.[5][6][7][8] | Protects against inhalation of the powdered chemical, which can cause respiratory irritation. |
| Body Protection | A lab coat, buttoned, with long sleeves. | Prevents skin contact with the chemical. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Experimental Protocol: Weighing and Transferring the Solid
-
Preparation:
-
Weighing:
-
Tare the weigh boat on the balance.
-
Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat.[9][11]
-
Avoid generating dust. Pour powders slowly to prevent them from becoming airborne.[12]
-
Close the stock container immediately after use.
-
-
Transfer:
-
To transfer the weighed solid to a flask or beaker, use a powder funnel for narrow-mouthed vessels.[13]
-
Alternatively, crease the weighing paper and gently tap it to guide the powder into the vessel.[13]
-
If any residue remains on the weigh boat, it can be rinsed into the vessel with the solvent to be used in the procedure.[13]
-
Experimental Protocol: Dissolving the Solid
-
Solvent Addition:
-
Place the vessel containing the weighed solid on a magnetic stir plate within the fume hood.
-
Add a stir bar to the vessel.
-
Slowly add the desired solvent to the vessel. This compound is expected to be soluble in water and alcohols. Aromatic amines can be dissolved in acidic solutions to form salts.[14][15]
-
-
Dissolution:
-
Turn on the magnetic stirrer and allow the mixture to stir until the solid is completely dissolved.
-
Gentle heating may be applied if necessary, but be aware of the solvent's flashpoint and use appropriate heating methods (e.g., a heating mantle).
-
Emergency Response Plan
Table 2: Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[16] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[16] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[16] For large spills, evacuate the area and contact environmental health and safety personnel.[4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid, contaminated weigh boats, and other solid materials in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.[17]
-
Decontamination: All glassware and equipment that has come into contact with the chemical should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or water), and the rinsate collected as hazardous waste.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[18]
Workflow Diagram
Caption: Workflow for Handling this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. safeopedia.com [safeopedia.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehso.emory.edu [ehso.emory.edu]
- 5. northwestern.edu [northwestern.edu]
- 6. parcilsafety.com [parcilsafety.com]
- 7. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 8. ehs.msstate.edu [ehs.msstate.edu]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]
- 11. webassign.net [webassign.net]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. moorparkcollege.edu [moorparkcollege.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. skcinc.com [skcinc.com]
- 17. collectandrecycle.com [collectandrecycle.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
